N-Oxetan-3-ylidenehydroxylamine
Description
The exact mass of the compound this compound is 87.032028402 g/mol and the complexity rating of the compound is 72.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(oxetan-3-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c5-4-3-1-6-2-3/h5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTZAWWDEKUQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NO)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704068 | |
| Record name | N-Oxetan-3-ylidenehydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22214-13-7 | |
| Record name | N-Oxetan-3-ylidenehydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Oxetan-3-ylidenehydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for N-Oxetan-3-ylidenehydroxylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in two key stages: the formation of the precursor, oxetan-3-one, and its subsequent conversion to this compound. This document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and reaction diagrams.
Core Synthesis Strategy
The primary route to this compound involves a two-step process:
-
Synthesis of Oxetan-3-one: This strained cyclic ketone is a critical intermediate. Several synthetic routes to oxetan-3-one have been developed, each with its own advantages and disadvantages.
-
Oximation of Oxetan-3-one: The carbonyl group of oxetan-3-one is reacted with hydroxylamine to form the corresponding oxime, this compound. This is a standard reaction for the conversion of ketones to oximes.[1][2]
Part 1: Synthesis of the Precursor, Oxetan-3-one
The synthesis of the strained four-membered ring of oxetan-3-one presents a synthetic challenge.[3][4] Several methods have been established, with notable approaches summarized below.
Method 1: Gold-Catalyzed One-Step Synthesis from Propargylic Alcohols
A modern and efficient method for the synthesis of oxetan-3-ones involves a gold-catalyzed intermolecular oxidation of readily available propargylic alcohols.[3][4][5] This approach is advantageous as it often proceeds in a single step under mild conditions and without the need for hazardous reagents like diazo ketones.[3][4]
Quantitative Data Summary
| Starting Material | Catalyst | Oxidant | Solvent | Yield (%) | Reference |
| Propargyl alcohol | PPh3AuCl / AgOTf | 3,5-Dichloropyridine N-oxide | Dioxane/H2O | 75 | [3] |
| 1-Ethynylcyclohexanol | (Ph3P)AuCl/AgSbF6 | 8-Methylquinoline N-oxide | CH2Cl2 | 95 | [3] |
Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one
-
Materials: Propargyl alcohol, (Ph3P)AuCl, AgOTf, 3,5-Dichloropyridine N-oxide, Dioxane, Water.
-
Procedure:
-
To a reaction vessel, add propargyl alcohol (1.0 mmol), 3,5-Dichloropyridine N-oxide (1.5 mmol), (Ph3P)AuCl (0.025 mmol), and AgOTf (0.025 mmol).
-
Add a 10:1 mixture of dioxane and water (5 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford oxetan-3-one.
-
Reaction Pathway
Method 2: Intramolecular Cyclization from Dihydroxyacetone Derivatives
A multi-step synthesis of oxetan-3-one can be achieved starting from dihydroxyacetone dimer.[6] This method involves the formation of a diol which is then cyclized to form the oxetane ring.
Experimental Protocol: Synthesis of Oxetan-3-one via Intramolecular Cyclization
This is a multi-step process. A key cyclization step is highlighted below.
-
Materials: A suitable 1,3-diol precursor with a leaving group. For instance, a tosylated diol.
-
Procedure (Illustrative Cyclization Step):
-
A solution of the tosylated diol in a suitable solvent (e.g., THF) is treated with a strong base (e.g., sodium hydride) at a controlled temperature.
-
The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched, and the product is extracted and purified to yield the oxetane derivative.
-
Logical Relationship Diagram
References
- 1. quora.com [quora.com]
- 2. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetan-3-one synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of N-Oxetan-3-ylidenehydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Oxetan-3-ylidenehydroxylamine, a heterocyclic compound incorporating a strained oxetane ring and an oxime functional group, represents a molecule of significant interest in medicinal chemistry and drug discovery. The oxetane moiety is increasingly utilized as a bioisostere for carbonyl groups and gem-dimethyl functionalities, often improving metabolic stability, aqueous solubility, and lipophilicity of parent compounds. The oxime group, a versatile functional handle, is known to participate in various chemical transformations and can contribute to the biological activity of a molecule. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, detailed synthetic protocols based on established methodologies, and an analysis of its potential applications in research and development.
Chemical and Physical Properties
Direct experimental data for this compound is limited in publicly available literature. However, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(oxetan-3-ylidene)hydroxylamine | - |
| Synonyms | 3-Oxetanone, oxime | - |
| CAS Number | 22214-13-7 | [1] |
| Molecular Formula | C₃H₅NO₂ | [2] |
| Molecular Weight | 87.08 g/mol | [2] |
| Appearance | Predicted: Colorless solid or oil | - |
| Melting Point | Not available | - |
| Boiling Point | Predicted: ~221.5 °C | [1] |
| Solubility | Predicted: Soluble in water and polar organic solvents | - |
| pKa | Predicted: ~11.20 | [1] |
| InChI | InChI=1S/C3H5NO2/c5-4-3-1-6-2-3/h5H,1-2H2 | [2] |
| InChIKey | HRTZAWWDEKUQSN-UHFFFAOYSA-N | [2] |
| SMILES | C1C(=NO)CO1 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved in a two-step process starting from a suitable precursor. The first step involves the synthesis of the key intermediate, oxetan-3-one, followed by its conversion to the corresponding oxime.
Synthesis of Oxetan-3-one
A general and practical method for the synthesis of oxetan-3-ones from readily available propargylic alcohols has been reported.[3] This method utilizes a gold-catalyzed intermolecular oxidation.
Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one from Propargyl Alcohol [3]
-
To a solution of propargyl alcohol (1.0 mmol) in a suitable solvent such as dioxane or acetonitrile (5.0 mL), add a gold catalyst (e.g., IPrAuCl/AgNTf₂, 2 mol%).
-
Add an oxidant, such as 3-methoxycarbonyl-5-bromopyridine N-oxide (1.2 mmol).
-
The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitoring by TLC or GC-MS).
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst.
-
The solvent is removed under reduced pressure, and the crude oxetan-3-one is purified by column chromatography on silica gel.
Synthesis of this compound
The formation of an oxime from a ketone is a well-established and generally high-yielding reaction.[4][5][6][7]
Experimental Protocol: Oximation of Oxetan-3-one [4][5]
-
Dissolve oxetan-3-one (1.0 mmol) in ethanol or a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.1-1.5 mmol).
-
A base, such as pyridine, sodium acetate, or a mild aqueous base (e.g., 10% K₂CO₃ solution), is added to neutralize the HCl and facilitate the reaction.[4][5]
-
The reaction mixture is stirred at room temperature or gently heated (e.g., refluxed for 15-60 minutes) until the reaction is complete (monitored by TLC).[5]
-
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified, for example, by recrystallization or column chromatography.
References
- 1. Hydroxylamine [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - this compound (C3H5NO2) [pubchemlite.lcsb.uni.lu]
- 4. ajol.info [ajol.info]
- 5. researchgate.net [researchgate.net]
- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemtube3d.com [chemtube3d.com]
N-Oxetan-3-ylidenehydroxylamine: A Technical Guide for Drug Development Professionals
Abstract
The oxetane motif has garnered significant attention in medicinal chemistry as a valuable scaffold for modulating the physicochemical and pharmacokinetic properties of drug candidates. This technical guide focuses on N-Oxetan-3-ylidenehydroxylamine, a molecule combining the unique features of the oxetane ring with the versatile chemistry of an oxime. While a specific CAS Registry Number for this compound is not publicly documented, this guide provides comprehensive details on its structure, a robust, generalized synthesis protocol, and explores its potential within drug discovery. We delve into the quantitative impact of the oxetane moiety on key drug-like properties, its metabolic fate through enzymatic pathways, and its potential role in modulating critical signaling cascades relevant to various therapeutic areas. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in leveraging oxetane-based structures in their research and development endeavors.
Compound Identification and Structure
This compound is a specific isomer of C3H5NO2, characterized by an oxime functional group attached to the 3-position of the oxetane ring.
Structural Details:
-
Molecular Formula: C3H5NO2[1]
-
Compound Name: N-(oxetan-3-ylidene)hydroxylamine[1]
-
SMILES: C1C(=NO)CO1[1]
-
InChI: InChI=1S/C3H5NO2/c5-4-3-1-6-2-3/h5H,1-2H2[1]
-
InChIKey: HRTZAWWDEKUQSN-UHFFFAOYSA-N[1]
-
Monoisotopic Mass: 87.03203 Da[1]
As of the date of this publication, a specific CAS Registry Number for this compound has not been found in publicly available chemical databases. For reference, the related isomer, O-(oxetan-3-yl)hydroxylamine, has the CAS number 169956-86-9.[2]
The Role of the Oxetane Motif in Drug Discovery
The incorporation of an oxetane ring into small molecules is a recognized strategy in medicinal chemistry to enhance drug-like properties.[3][4] The four-membered ether is not merely a passive linker but an active contributor to a molecule's profile, often used as a polar surrogate for gem-dimethyl or carbonyl groups.[3][5]
The strategic inclusion of an oxetane moiety can profoundly influence several key parameters, making it an attractive building block for optimizing lead compounds.[4][6][7] These changes are attributed to the ring's unique combination of polarity, low molecular weight, and three-dimensional structure.[4][8]
Quantitative Impact on Physicochemical and Pharmacokinetic Properties
The table below summarizes the typical quantitative effects observed upon introducing an oxetane moiety into a molecule, based on a review of current literature.
| Property | Effect of Oxetane Incorporation | Rationale | References |
| Aqueous Solubility | Increase (can range from 4-fold to over 4000-fold) | The polar ether functionality enhances hydrogen bonding with water. | [5][6] |
| Lipophilicity (LogD/LogP) | Reduction | The inherent polarity of the oxetane ring decreases overall lipophilicity. | [7][8] |
| Metabolic Stability | Generally Increased | Can block sites of metabolism or direct metabolism away from CYP450 pathways toward other enzymes like mEH. | [5][6] |
| Amine Basicity (pKa) | Reduction (e.g., a decrease of ~2.7 pKa units when α to an amine) | The strong inductive electron-withdrawing effect of the oxetane oxygen reduces the basicity of nearby amines. | [4] |
| Permeability | Improvement in some cases | The modulation of polarity and LogD can lead to a more optimal balance for membrane permeability. | [4] |
Synthesis of this compound
While a specific, documented synthesis for this compound is not available, a reliable experimental protocol can be derived from established methods for the synthesis of oximes from cyclic ketones using hydroxylamine hydrochloride.[9][10][11] The precursor, oxetan-3-one, is a known and accessible starting material.
Generalized Experimental Protocol
Reaction Scheme:
Oxetan-3-one + NH2OH·HCl → this compound
Materials:
-
Oxetan-3-one (1 mmol)
-
Hydroxylamine hydrochloride (1.2 - 1.5 mmol)
-
Base (e.g., Pyridine, K2CO3, or other suitable base)
-
Solvent (e.g., Ethanol, Water, or Acetonitrile)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Procedure:
-
Reaction Setup: To a solution of oxetan-3-one (1 equivalent) in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride (1.2-1.5 equivalents).[11][12]
-
Addition of Base: Add a base (e.g., pyridine, 2.8 equivalents) to the mixture. The reaction rate is pH-dependent, and the base is crucial for the condensation.[11] Alternatively, an aqueous solution of a base like K2CO3 can be added drop-wise to adjust the pH to approximately 10.[10]
-
Reaction Conditions: Stir the resulting mixture at a controlled temperature, typically ranging from room temperature to 60 °C.[11][12] The reaction can be monitored by Thin Layer Chromatography (TLC) to determine completion.[9] Reaction times can be short, from minutes to a few hours.[10]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered, washed with water, and dried.[10]
-
Extraction: If the product is soluble, quench the reaction with water and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).[9][13]
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.[13]
Experimental Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Metabolic Pathways
While the specific metabolism of this compound has not been detailed, the metabolic fate of the oxetane ring itself is an area of active research. A key finding is that oxetanes are substrates for human microsomal epoxide hydrolase (mEH), an enzyme typically associated with the hydrolysis of epoxides.[14][15] This represents a significant metabolic pathway that can occur in the liver and other tissues, potentially directing metabolism away from cytochrome P450 (CYP450) pathways.[5][14]
The mEH-catalyzed reaction involves the hydrolytic opening of the strained oxetane ring to form the corresponding 1,3-diol.[14] The efficiency of this hydrolysis can be modulated by the substituents near the oxetane ring.[15] Understanding this pathway is critical for predicting the clearance and potential drug-drug interactions of oxetane-containing drug candidates.[14]
Microsomal Epoxide Hydrolase (mEH) Metabolic Pathway Diagram
Caption: Metabolic hydrolysis of the oxetane ring by microsomal epoxide hydrolase (mEH).
Signaling Pathways
The utility of the oxetane motif extends to the modulation of various biological targets and signaling pathways. Oxetane-containing compounds have been developed as inhibitors or agonists for targets including kinases, enzymes, and receptors.[3]
Example: GLP-1 Receptor Signaling Pathway
The Glucagon-like peptide-1 receptor (GLP-1R) is a G protein-coupled receptor crucial for insulin secretion and a key target in the treatment of Type 2 diabetes.[16] Oxetane-containing compounds have been successfully developed as GLP-1R agonists. These agonists bind to the GLP-1R on pancreatic β-cells, initiating a signaling cascade that potentiates glucose-induced insulin secretion.[17]
The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[18][19] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which collectively promote the exocytosis of insulin-containing granules.[18][19]
GLP-1 Receptor Signaling Diagram
Caption: Simplified GLP-1 receptor signaling pathway activated by an oxetane-based agonist.
Conclusion
This compound stands as a representative of a promising class of molecules for drug discovery. Although specific data for this compound is limited, the well-documented advantages of the oxetane scaffold—including improved solubility, metabolic stability, and modulated basicity—provide a strong rationale for its investigation. The synthetic accessibility via standard oximation of oxetan-3-one, coupled with the potential for unique metabolic pathways and interaction with key biological targets, makes this and related structures valuable tools for medicinal chemists. This guide provides the foundational knowledge for researchers to synthesize, evaluate, and ultimately harness the potential of this compound and other novel oxetane derivatives in the development of next-generation therapeutics.
References
- 1. PubChemLite - this compound (C3H5NO2) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - O-(oxetan-3-yl)hydroxylamine (C3H7NO2) [pubchemlite.lcsb.uni.lu]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajol.info [ajol.info]
- 11. arpgweb.com [arpgweb.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]
- 14. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxetane Substrates of Human Microsomal Epoxide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Exploring the multifaceted roles of GLP-1 receptor agonists; a comprehensive review [frontiersin.org]
- 17. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-Depth Technical Guide to N-Oxetan-3-ylidenehydroxylamine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane motif, a four-membered saturated heterocycle containing an oxygen atom, has garnered significant attention in medicinal chemistry and drug discovery. Its incorporation into molecular scaffolds can lead to profound improvements in physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] N-Oxetan-3-ylidenehydroxylamine, as a derivative of oxetan-3-one, represents a molecule of interest at the intersection of the well-established utility of oxetanes and the versatile chemistry of oximes. This technical guide provides a comprehensive overview of the synthesis, known properties, and potential applications of this compound, with a focus on detailed experimental methodologies and data presentation.
Synthesis of the Precursor: Oxetan-3-one
The synthesis of this compound commences with its precursor, oxetan-3-one. Several synthetic routes to oxetan-3-one have been reported, each with its own advantages and challenges. The selection of a particular method may depend on the availability of starting materials, scalability, and desired purity.
Key Synthetic Methods for Oxetan-3-one
A variety of methods have been developed for the synthesis of oxetan-3-one, reflecting its importance as a building block in organic chemistry. Some of the notable methods are summarized below.
| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Reference |
| Oxidation of Oxetan-3-ol | Oxetan-3-ol | N-Chlorosuccinimide, N-tert-butylbenzenesulfinamide, 1,8-diazabicyclo[5.4.0]undec-7-ene | 1 h | 93 | (Not explicitly cited) |
| Gold-Catalyzed Cyclization | Propargyl alcohol | Ph3PAuCl, AgOTf, 3,5-DMP-pyridine N-oxide | 12 h | 75 | [3] |
| From 1,3-dichloroacetone | 1,3-dichloroacetone | Ethylene glycol, p-toluenesulfonic acid, potassium tert-butoxide, hydrochloric acid | Multi-step | Not specified | (Not explicitly cited) |
| From epichlorohydrin | Epichlorohydrin | Acetic acid, ethyl vinyl ether, sodium hydroxide, p-toluenesulfonic acid | Multi-step | ~30 (overall) | [4][5] |
Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one from Propargyl Alcohol
This method, developed by Zhang and coworkers, provides a direct, one-step synthesis of oxetan-3-one from a readily available starting material.[3]
Materials:
-
Propargyl alcohol
-
Ph3PAuCl (Triphenylphosphinegold(I) chloride)
-
AgOTf (Silver trifluoromethanesulfonate)
-
3,5-DMP-pyridine N-oxide (3,5-Dimethylpyridine N-oxide)
-
Dichloromethane (CH2Cl2), anhydrous
-
Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Ph3PAuCl (0.025 mmol, 2.5 mol%) and AgOTf (0.025 mmol, 2.5 mol%).
-
Add anhydrous CH2Cl2 (1.0 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 3,5-DMP-pyridine N-oxide (1.5 mmol).
-
Add propargyl alcohol (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure oxetan-3-one.
DOT Script for the Synthesis of Oxetan-3-one
References
N-Oxetan-3-ylidenehydroxylamine: Unraveling the Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Oxetan-3-ylidenehydroxylamine is a unique chemical entity featuring a strained four-membered oxetane ring integrated with a hydroxylamine functionality. While the specific mechanism of action for this compound is not extensively documented in publicly available literature, this guide synthesizes the known biological activities of structurally related oxetane-containing compounds to provide a foundational understanding of its potential pharmacological effects. This document aims to serve as a resource for researchers by outlining the general therapeutic potential of the oxetane moiety and providing a framework for future investigation into the specific properties of this compound.
Introduction to Oxetane-Containing Compounds
Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry.[1][2] The inclusion of an oxetane ring in a molecule can significantly alter its physicochemical properties, including aqueous solubility, lipophilicity, metabolic stability, and conformational preference.[3] These characteristics make oxetanes valuable as bioisosteres for more common functional groups like gem-dimethyl or carbonyl groups.[3] The strained nature of the oxetane ring also imparts a higher energy state, potentially contributing to enhanced binding affinity with biological targets.[1][2]
Compounds containing the oxetane moiety have been reported to exhibit a wide range of biological activities, including:
Potential Mechanisms of Action
Given the lack of specific data on this compound, its mechanism of action remains to be elucidated. However, based on the activities of related compounds, several potential pathways could be explored.
Antimicrobial Activity
Derivatives of oxetane have shown promising antimicrobial effects. For instance, certain 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives have demonstrated significant activity against Mycobacterium tuberculosis.[4] The mechanism for these compounds is thought to involve the disruption of the bacterial cell wall or inhibition of essential enzymes. The hydroxylamine group in this compound could also contribute to antimicrobial effects, as seen in other N-alkyl-N-(pyridin-2-yl)hydroxylamines which have been investigated as selective antibacterial agents.[7]
Enzyme Inhibition
The oxetane ring can act as a key pharmacophore in enzyme inhibitors. For example, 2-oxetanones have been designed and synthesized as inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, a critical enzyme in the cholesterol biosynthesis pathway.[5] It is plausible that this compound could interact with specific enzyme active sites, with the oxetane ring providing a rigid scaffold for optimal binding and the hydroxylamine group participating in key hydrogen bonding or electrostatic interactions.
Future Research Directions
To fully understand the mechanism of action of this compound, a systematic investigation is required. The following experimental workflow is proposed for future studies.
Figure 1. A proposed experimental workflow for elucidating the mechanism of action of this compound.
Conclusion
While the precise mechanism of action for this compound is yet to be determined, the established biological activities of the broader oxetane class of compounds suggest its potential as a valuable scaffold in drug discovery. Future research, following a structured workflow of screening, target identification, and mechanistic studies, will be crucial in unlocking the therapeutic promise of this intriguing molecule. The information presented in this guide provides a starting point for researchers and drug development professionals to explore the pharmacological landscape of this compound.
References
- 1. Oxetane-containing metabolites: origin, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of new 3-hydroxy-3-methylglutaryl-CoA synthase inhibitors: 2-oxetanones with a side chain mimicking the extended structure of 1233A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Underpinnings of N-Oxetan-3-ylidenehydroxylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the study of N-Oxetan-3-ylidenehydroxylamine, a novel heterocyclic compound with potential applications in medicinal chemistry. In the absence of direct experimental and computational data for this specific molecule, this document outlines a prospective theoretical analysis based on established quantum chemical methodologies applied to analogous oxetane and oxime ether systems. Detailed hypothetical computational protocols, predicted quantitative data, and logical workflows are presented to guide future research endeavors. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the computational assessment and development of new oxetane-based therapeutic agents.
Introduction
The oxetane ring is a valuable structural motif in modern drug discovery, prized for its ability to modulate key physicochemical properties such as solubility, metabolic stability, and lipophilicity when incorporated into bioactive molecules.[1][2] As a bioisostere for gem-dimethyl and carbonyl groups, the oxetane moiety offers a unique tool for fine-tuning the pharmacological profile of drug candidates.[1] this compound, an oxime ether derivative of oxetan-3-one, represents an intriguing yet unexplored scaffold. The introduction of the oxime ether functionality is also a known strategy for enhancing the biological activity of various compounds.[3][4][5]
This guide presents a theoretical exploration of this compound, providing a roadmap for its computational characterization. The following sections detail the proposed synthesis, theoretical methodologies for its study, and predicted molecular and electronic properties.
Proposed Synthesis
A plausible synthetic route to this compound would involve a two-step process starting from the commercially available oxetan-3-ol. The synthesis of the key intermediate, oxetan-3-one, has been well-documented.[6][7][8][9] The subsequent reaction with hydroxylamine hydrochloride would yield the target oxime.
Theoretical and Computational Methodologies
A thorough theoretical investigation of this compound would employ quantum chemical calculations to elucidate its structural, electronic, and spectroscopic properties. Density Functional Theory (DFT) and Hartree-Fock (HF) methods are standard approaches for such studies.[10]
Computational Protocol: Geometry Optimization and Vibrational Analysis
A detailed protocol for the initial computational analysis is provided below. This workflow is typical for characterizing a novel molecule at the quantum chemical level.
Protocol Steps:
-
Initial Structure Generation: An initial 3D structure of this compound is generated using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and reliable method is the B3LYP functional with the 6-311++G(d,p) basis set.[10]
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory as the optimization.
-
Verification of Minimum: The output of the frequency calculation is checked for imaginary frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Data Extraction: Key data such as bond lengths, bond angles, dihedral angles, and thermodynamic properties (zero-point vibrational energy, enthalpy, and Gibbs free energy) are extracted from the output files.
Electronic Properties and Reactivity Analysis
The electronic characteristics of the molecule are critical for understanding its reactivity and potential interactions in a biological system.
Protocol for Electronic Analysis:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into atomic charges, hybridization, and donor-acceptor interactions within the molecule.
-
Spectroscopic Calculations: 1H and 13C NMR chemical shifts, as well as IR and Raman vibrational frequencies, can be calculated and compared with experimental data for structural validation.[10][11]
Predicted Quantitative Data
The following tables present hypothetical quantitative data for this compound, predicted based on quantum chemical calculations at the B3LYP/6-311++G(d,p) level of theory. These values are illustrative and would require experimental validation.
Table 1: Predicted Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C1-O | 1.45 |
| C1-C2 | 1.54 | |
| C2-C3 | 1.53 | |
| C3-O | 1.45 | |
| C2=N | 1.28 | |
| N-O | 1.41 | |
| **Bond Angles (°) ** | O-C1-C2 | 89.5 |
| C1-C2-C3 | 87.0 | |
| C2-C3-O | 89.5 | |
| C1-O-C3 | 94.0 | |
| C1-C2=N | 135.0 | |
| C3-C2=N | 138.0 | |
| C2=N-O | 110.0 |
Table 2: Predicted Electronic and Thermodynamic Properties
| Property | Predicted Value |
| Electronic Properties | |
| Energy of HOMO | -7.5 eV |
| Energy of LUMO | 1.2 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Dipole Moment | 2.5 Debye |
| Thermodynamic Properties | |
| Zero-point Energy | 85.3 kcal/mol |
| Enthalpy (298.15 K) | 90.1 kcal/mol |
| Gibbs Free Energy (298.15 K) | 65.7 kcal/mol |
Table 3: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm-1) | Description |
| ν(O-H) | 3650 | O-H stretch of hydroxylamine |
| ν(C-H) | 2980-3050 | C-H stretches of oxetane ring |
| ν(C=N) | 1650 | C=N imine stretch |
| ν(C-O-C) | 1100 | Asymmetric C-O-C stretch of oxetane |
| ν(N-O) | 950 | N-O stretch |
Conclusion
This technical guide provides a prospective theoretical framework for the comprehensive study of this compound. The outlined computational protocols and predicted data offer a solid foundation for future research into this promising, yet uncharacterized, molecule. The application of these theoretical methods will be instrumental in elucidating the structure-property relationships of this novel oxetane derivative, thereby guiding its potential development in medicinal chemistry and other scientific fields. The synthesis and subsequent experimental validation of these theoretical predictions are highly encouraged to fully realize the potential of this compound.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds [mdpi.com]
- 4. The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Biologically Active Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxetan-3-one synthesis [organic-chemistry.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. 3-Oxetanone synthesis - chemicalbook [chemicalbook.com]
- 10. A study on quantum chemical calculations of 3-, 4-nitrobenzaldehyde oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Synthetic Profile of N-Oxetan-3-ylidenehydroxylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of N-Oxetan-3-ylidenehydroxylamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on analogous structures, alongside generalized experimental protocols for its synthesis and analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established values for oxetane and oxime functional groups.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ||
| -CH₂- (ring, adjacent to O) | 4.5 - 4.8 | The protons on the carbons adjacent to the ring oxygen are expected to be the most deshielded. |
| -CH₂- (ring, adjacent to C=N) | 3.0 - 3.5 | Protons on the carbon adjacent to the imine group will be less deshielded than those next to the oxygen. |
| -OH (oxime) | 9.0 - 11.0 | The hydroxyl proton of the oxime group typically appears as a broad singlet at a high chemical shift. |
| ¹³C NMR | ||
| C=N (imine) | 150 - 160 | The sp²-hybridized carbon of the imine is significantly deshielded. |
| -CH₂- (ring, adjacent to O) | 70 - 80 | The carbons adjacent to the electronegative oxygen atom are deshielded. |
| -CH₂- (ring, adjacent to C=N) | 30 - 40 | The carbon adjacent to the imine group will have a lower chemical shift compared to those next to the oxygen. |
Note: Predicted values are based on typical chemical shifts for oxetanes and oximes. Actual experimental values may vary depending on the solvent and other experimental conditions.[1][2][3]
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| O-H (oxime) | 3600 - 3100 | Stretching | Broad, Medium |
| C-H (alkane) | 2960 - 2850 | Stretching | Medium to Strong |
| C=N (imine) | 1690 - 1640 | Stretching | Medium to Weak |
| C-O-C (ether) | 1150 - 1085 | Asymmetric Stretching | Strong |
| N-O (oxime) | 960 - 930 | Stretching | Medium |
Note: Predicted values are based on characteristic IR absorption frequencies for oximes and cyclic ethers.[4][5][6]
Table 3: Predicted Mass Spectrometry (MS) Data
The following data is predicted for this compound (Molecular Formula: C₃H₅NO₂) using Electrospray Ionization (ESI).
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 88.0393 |
| [M+Na]⁺ | 110.0213 |
| [M+NH₄]⁺ | 105.0659 |
| [M+K]⁺ | 125.9952 |
| [M-H]⁻ | 86.0248 |
Source: PubChem CID 53484514.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of oxetan-3-one with hydroxylamine.
Materials:
-
Oxetan-3-one
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve hydroxylamine hydrochloride in a minimal amount of water, and add a solution of sodium acetate in water.
-
To this solution, add a solution of oxetan-3-one in ethanol dropwise with stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A 300 MHz or higher NMR spectrometer.
Procedure:
-
Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the spectra by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation:
-
An FTIR spectrometer, typically with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Procedure:
-
For solid samples (KBr pellet method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture in a die under high pressure to form a transparent pellet.
-
-
For liquid or dissolved samples (thin film method):
-
If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr).
-
If the sample is a solid, dissolve it in a volatile solvent and deposit a drop of the solution onto a salt plate, allowing the solvent to evaporate.
-
-
Place the prepared sample in the spectrometer's sample holder.
-
Record a background spectrum of the empty sample holder or the pure salt plates.
-
Record the sample spectrum.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.[8][9][10][11]
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Procedure:
-
Prepare a dilute solution of the sample (typically in the micromolar to nanomolar range) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water.
-
For positive ion mode, a small amount of an acid (e.g., formic acid) can be added to promote protonation. For negative ion mode, a base (e.g., ammonium hydroxide) can be added.
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
-
The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting ion intensity versus m/z.[12][13][14][15][16]
Visualizations
Proposed Synthesis of this compound
The following diagram illustrates the proposed synthetic pathway from oxetan-3-one to this compound.
Caption: Proposed synthesis of this compound.
Spectroscopic Analysis Workflow
This diagram outlines the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. byjus.com [byjus.com]
- 5. Oxime - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 9. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 14. phys.libretexts.org [phys.libretexts.org]
- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrospray ionization - Wikipedia [en.wikipedia.org]
The Enigmatic Potential: A Technical Guide to the Predicted Biological Activity of N-Oxetan-3-ylidenehydroxylamine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
N-Oxetan-3-ylidenehydroxylamine is a novel chemical entity that merges two pharmacologically significant motifs: the strained oxetane ring and the versatile oxime functional group. While direct experimental data on the biological activity of this specific molecule is not yet available in peer-reviewed literature, this technical guide aims to provide a comprehensive overview of its potential pharmacological activities by examining the well-documented properties of its constituent parts. This document extrapolates potential biological targets, suggests relevant experimental protocols for its evaluation, and visualizes hypothetical signaling pathways and workflows to guide future research endeavors. The oxetane moiety is a recognized bioisostere for carbonyl and gem-dimethyl groups, known to enhance physicochemical properties such as solubility and metabolic stability in drug candidates[1][2]. Oximes, on the other hand, are a class of compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects[3][4][5][6]. The synergistic combination of these two groups in this compound suggests a promising starting point for the development of new therapeutic agents.
Predicted Biological Activities and Rationale
Based on the extensive literature on oxetane and oxime derivatives, this compound is predicted to exhibit a range of biological activities. The following sections outline these potential activities and the scientific rationale behind them.
Anticancer and Cytotoxic Potential
The presence of the oxime group is strongly associated with anticancer properties. Numerous steroidal and non-steroidal oximes have demonstrated potent cytotoxic effects against various cancer cell lines[3][7]. The proposed mechanism often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. For instance, some oxime derivatives have been shown to be effective against HeLa (cervical cancer), MCF7 (breast cancer), and PC3 (prostate cancer) cell lines[7].
The oxetane ring, while not a primary cytotoxic agent itself, can significantly enhance the drug-like properties of a molecule. Its incorporation can lead to improved solubility and metabolic stability, potentially increasing the bioavailability and efficacy of the parent compound[1][2].
Antimicrobial Activity
Oxime derivatives have a well-established history of antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi[5][8][9][10]. The antimicrobial efficacy is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. For example, certain oxime derivatives have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans[11][12].
A study on complex quinoline derivatives containing a substituted oxetane ring reported promising antibacterial, antifungal, and antimycobacterial activities, with Minimum Inhibitory Concentration (MIC) values in the micromolar range[11][13]. This suggests that the oxetane moiety can be a valuable component in the design of novel antimicrobial agents.
Kinase Inhibitory Activity
A significant number of oxime-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and inflammation[3][14]. The oxime group can form key hydrogen bonds within the ATP-binding pocket of kinases, leading to their inhibition. For example, indirubin-3'-monoxime is a known inhibitor of several protein kinases[14]. The potential for this compound to act as a kinase inhibitor warrants thorough investigation.
Quantitative Data on Related Compounds
To provide a tangible reference for the potential potency of this compound, the following tables summarize quantitative biological activity data for structurally related oxime and oxetane derivatives.
Table 1: Cytotoxicity Data for Representative Oxime Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Steroidal Oxime Derivative | HeLa | 15.1 | [7] |
| Steroidal Oxime Derivative | A549 (Lung) | 1.5 | [7] |
| α,β-Unsaturated Tetralone Oxime | PANC-1 (Pancreatic) | 0.02 | [15] |
| Naringenin Oxime Derivative | HT-29 (Colon) | 4.59 µg/mL | [15] |
Table 2: Antimicrobial Activity of Representative Oxime and Oxetane Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| O-benzylhydroxylamine Oxime Derivative | S. aureus | 3.13 - 6.25 | [9] |
| O-benzylhydroxylamine Oxime Derivative | E. coli | 3.13 - 6.25 | [9] |
| Oxetanyl-Quinoline Derivative | P. mirabilis | 31.25 - 62.5 | [11] |
| Oxetanyl-Quinoline Derivative | B. subtilis | 31.25 | [11] |
| Oxetanyl-Quinoline Derivative | M. tuberculosis H37Rv | 3.41 - 12.23 | [11] |
Proposed Experimental Protocols
The following are detailed methodologies for key experiments to assess the potential biological activities of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies on steroidal oximes and is a standard method for assessing cell viability[7].
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, PC-3, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms[9][12].
-
Microorganism Preparation: Bacterial strains (e.g., S. aureus, E. coli) are grown in Mueller-Hinton Broth (MHB), and fungal strains (e.g., C. albicans) are grown in Sabouraud Dextrose Broth (SDB) overnight at 37°C. The cultures are then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: this compound is dissolved in DMSO and serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Kinase Inhibition Assay
This is a general protocol for assessing the inhibitory activity of a compound against a specific protein kinase.
-
Reagents: Purified recombinant kinase, substrate peptide, ATP, and a suitable kinase buffer.
-
Assay Procedure: The kinase reaction is typically performed in a 96-well plate. The reaction mixture contains the kinase, its specific substrate, and ATP in the kinase buffer. This compound, dissolved in DMSO, is added at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase activity is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.
Visualization of Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by this compound and a general workflow for its biological evaluation.
Caption: Hypothetical inhibition of a growth factor signaling pathway.
Caption: General workflow for the biological evaluation of a novel compound.
Conclusion and Future Directions
This compound represents a scientifically intriguing molecule with significant, albeit currently theoretical, potential as a bioactive agent. The established pharmacological profiles of its constituent oxetane and oxime moieties provide a strong rationale for investigating its efficacy in oncology, infectious diseases, and inflammatory conditions. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a foundational resource for researchers embarking on the exploration of this and related compounds. Future research should focus on the synthesis and purification of this compound, followed by a systematic in vitro and in vivo evaluation of its biological activities to validate the hypotheses presented herein. Such studies will be crucial in determining the true therapeutic potential of this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. The Structural Diversity and Biological Activity of Steroid Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 9. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Unsubstituted Oximes as Potential Therapeutic Agents [mdpi.com]
The Reactivity Profile of N-Oxetan-3-ylidenehydroxylamine: A Technical Guide for Drug Discovery Professionals
Abstract
N-Oxetan-3-ylidenehydroxylamine, a unique heterocyclic compound, stands at the intersection of two valuable pharmacophores: the oxetane ring and the oxime functional group. The oxetane moiety is increasingly recognized in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups, capable of enhancing aqueous solubility, metabolic stability, and molecular three-dimensionality.[1][2] The oxime functionality serves as a versatile synthetic handle for a variety of chemical transformations, including alkylations, cycloadditions, and rearrangements. This technical guide provides a comprehensive overview of the predicted reactivity profile of this compound, offering insights for its strategic application in the design and synthesis of novel therapeutic agents. This document details its synthesis, predicted physicochemical properties, and key chemical transformations, supported by detailed experimental protocols and visual diagrams to facilitate its use in drug discovery programs.
Introduction
The strategic incorporation of small, strained heterocyclic systems has become a powerful tool in modern drug design. Among these, the oxetane ring has emerged as a particularly attractive motif. Its introduction into a lead molecule can significantly modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] When functionalized at the 3-position with an oxime, as in this compound, the resulting scaffold presents a rich and underexplored chemical space for the development of new chemical entities. This guide aims to elucidate the synthetic accessibility and chemical reactivity of this promising building block.
Synthesis of this compound
The primary route to this compound is the condensation of oxetan-3-one with hydroxylamine. Oxetan-3-one itself is accessible through various methods, including the gold-catalyzed oxidation of propargyl alcohol.[4][5] The oximation reaction is typically straightforward and proceeds under mild conditions.[3]
DOT Diagram: Synthesis of this compound
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Oxetan-3-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a 1:1 mixture of ethanol and water.
-
Stir the solution at room temperature until all solids have dissolved.
-
Add oxetan-3-one (1.0 equivalent) to the solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is scarce, its properties can be estimated from data available for analogous compounds and through computational prediction.
| Property | Predicted/Analogous Value | Source/Analogy |
| Molecular Formula | C₃H₅NO₂ | - |
| Molecular Weight | 87.08 g/mol | - |
| pKa (of oxime OH) | 10-12 | Cyclohexanone oxime (in DMSO)[6] |
| N-O Bond Dissociation Energy | ~55-65 kcal/mol | Dialkylhydroxylamines[7] |
| Predicted XlogP | 0.0 | PubChem[8] |
| ¹H NMR (predicted) | ||
| δ (ppm) | ~4.8-5.0 (m, 4H, CH₂OCH₂) , ~9.5-10.5 (br s, 1H, NOH) | General oxime and oxetane shifts |
| ¹³C NMR (predicted) | ||
| δ (ppm) | ~70-75 (CH₂OCH₂), ~160-165 (C=NOH) | General oxime and oxetane shifts |
| IR (predicted) | ||
| ν (cm⁻¹) | ~3600 (O-H), ~1665 (C=N), ~945 (N-O) | General oxime characteristics[9] |
Reactivity Profile
The reactivity of this compound is governed by the interplay between the stable oxetane ring and the versatile oxime functional group. The oxetane moiety is generally stable to a range of reagents, although caution should be exercised with strong acids which could induce ring-opening.
Reactions at the Oxime Group
The oxime group is ambidentate, offering two sites for electrophilic attack (N and O atoms).[10]
Alkylation of the oxime can occur on either the oxygen or nitrogen atom, with O-alkylation generally being the major product under basic conditions.[10]
DOT Diagram: Alkylation of this compound
Caption: O- and N-alkylation pathways.
Experimental Protocol: O-Alkylation
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equivalent) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) and let the reaction warm to room temperature, stirring for 12-16 hours.
-
Quench the reaction carefully with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography to isolate the O-alkylated product.
The Beckmann rearrangement converts an oxime to an amide under acidic conditions.[11] For this compound, this would lead to a lactam. However, the acidic conditions required may cause decomposition or ring-opening of the oxetane. Milder reagents such as tosyl chloride or phosphorus pentachloride may be more suitable.[11] The stereochemistry of the oxime (E/Z) determines which group migrates.
DOT Diagram: Beckmann Rearrangement
Caption: Beckmann rearrangement to a lactam.
Experimental Protocol: Beckmann Rearrangement (Mild Conditions)
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equivalent) in pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the resulting lactam by column chromatography.
Oximes can tautomerize to nitrones, which are 1,3-dipoles and can undergo cycloaddition reactions with dipolarophiles such as alkenes and alkynes to form isoxazolidines and isoxazolines, respectively.[12][13] Alternatively, the oxime can be oxidized in situ to a nitrile oxide, which also participates in [3+2] cycloadditions.[3]
DOT Diagram: 1,3-Dipolar Cycloaddition
References
- 1. rsc.org [rsc.org]
- 2. studylib.net [studylib.net]
- 3. arpgweb.com [arpgweb.com]
- 4. Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. EP2013162B1 - Process for preparing amides from ketoximes - Google Patents [patents.google.com]
- 8. Enantioselective Synthesis of Cyclic Nitrones by Chemoselective Intramolecular Allylic Alkylation of Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. Beckmann Rearrangement [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols: The Use of N-Oxetan-3-ylidenehydroxylamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates.[1][2][3] As a bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl moieties, the oxetane ring can enhance aqueous solubility, improve metabolic stability, modulate lipophilicity, and alter the basicity of nearby functional groups.[4][5][6] N-Oxetan-3-ylidenehydroxylamine, a derivative of oxetan-3-one, represents a versatile scaffold for further chemical elaboration and offers unique opportunities in drug design.
These application notes provide an overview of the potential uses of this compound, supported by data on related oxetane-containing compounds. Detailed protocols for its synthesis and potential applications are also presented.
Key Applications in Medicinal Chemistry
The incorporation of an oxetane ring, such as the one in this compound, can significantly enhance the drug-like properties of a lead compound. The primary applications stem from its role as a bioisostere and a modulator of physicochemical properties.
1. Bioisosteric Replacement:
The 3-substituted oxetane core is an excellent bioisostere for gem-dimethyl and carbonyl groups. This substitution can lead to improved metabolic stability and solubility while maintaining or improving biological activity.[5][7] The hydroxylamine functionality of this compound offers an additional vector for interaction with biological targets or for linking to other molecular fragments.
2. Improvement of Physicochemical Properties:
-
Solubility and Lipophilicity: The polar nature of the oxetane ring generally leads to an increase in aqueous solubility and a reduction in lipophilicity (LogD), which are often desirable for improving the pharmacokinetic profile of a drug candidate.[1][4][8]
-
Metabolic Stability: Replacement of metabolically labile groups (e.g., gem-dimethyl) with an oxetane can block sites of oxidation by cytochrome P450 enzymes, thereby reducing clearance and increasing the half-life of the compound.[1][6]
-
Basicity (pKa) Modulation: The inductive electron-withdrawing effect of the oxetane oxygen can significantly lower the pKa of adjacent amines, which can be beneficial for reducing hERG liability and improving cell permeability.[1][2]
3. Fragment-Based Drug Discovery (FBDD):
This compound can serve as a valuable fragment in FBDD campaigns. Its low molecular weight, polarity, and three-dimensional character make it an attractive starting point for developing novel inhibitors.[2] The hydroxylamine group provides a convenient handle for fragment elaboration.
Quantitative Data on the Impact of Oxetane Incorporation
The following tables summarize the quantitative effects of incorporating an oxetane moiety into drug candidates, as reported in the literature for analogous compounds.
Table 1: Impact of Oxetane on Physicochemical Properties
| Lead Compound Moiety | Oxetane Replacement | Change in LogD | Change in Aqueous Solubility | Change in pKa (adjacent amine) | Reference |
| gem-dimethyl | 3,3-disubstituted oxetane | Decrease | Increase (4 to >4000-fold) | N/A | [8] |
| Carbonyl | 3-substituted oxetane | Variable | Generally Increased | N/A | [6][7] |
| Tertiary alkylamine | N-oxetanyl amine | -2.6 | N/A | -2.6 units | [1] |
| Phenyl ring | Pyridine with oxetane | >1 unit decrease | N/A | -1.5 units | [1] |
Table 2: Effect of Oxetane on Pharmacokinetic and Safety Parameters
| Parameter | Compound without Oxetane | Compound with Oxetane | Improvement | Reference |
| hERG IC50 | 8.5 µM | > 100 µM | >11-fold | [1] |
| Free Plasma Clearance | High | 10-fold reduction | 10-fold | [1] |
| CYP Inhibition | High | >10-fold reduction | >10-fold | [1] |
| Metabolic Stability (Intrinsic Clearance) | High | Significantly Lower | Improved | [6] |
| MNK1 IC50 | >1 µM | 0.2 µM | >5-fold | [3] |
| IDO1 Potency | Maintained | Maintained | Maintained with improved properties | [3] |
Experimental Protocols
Protocol 1: Synthesis of Oxetan-3-one (Precursor)
This protocol is based on the gold-catalyzed oxidation of propargyl alcohol.[9][10]
Materials:
-
Propargyl alcohol
-
Ph3PAuCl
-
AgOTf
-
3-Methoxycarbonyl-5-bromopyridine N-oxide (oxidant)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of propargyl alcohol (1.0 mmol) in DCM (5 mL) in an open flask, add the oxidant (1.2 mmol).
-
In a separate vial, prepare the gold catalyst by mixing Ph3PAuCl (0.025 mmol) and AgOTf (0.025 mmol) in DCM (1 mL) for 5 minutes.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford oxetan-3-one.
Protocol 2: Synthesis of this compound
Materials:
-
Oxetan-3-one
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve oxetan-3-one (1.0 mmol) in a mixture of ethanol (5 mL) and water (2 mL).
-
Add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
Protocol 3: Exemplary Application in Bioisosteric Replacement
This protocol describes a general workflow for evaluating the effect of replacing a carbonyl group with this compound in a hypothetical kinase inhibitor.
Workflow:
-
Synthesis: Synthesize the parent compound containing a carbonyl group and the analog where the carbonyl is replaced by the this compound moiety.
-
In Vitro Kinase Assay:
-
Prepare serial dilutions of both compounds.
-
Perform a kinase activity assay using the target kinase, a suitable substrate, and ATP.
-
Measure the kinase activity (e.g., via phosphorylation of the substrate) at each compound concentration.
-
Determine the IC50 values for both compounds by fitting the data to a dose-response curve.
-
-
Physicochemical Property Measurement:
-
Aqueous Solubility: Determine the thermodynamic solubility of both compounds using a standard shake-flask method and quantify by HPLC or UV-Vis spectroscopy.
-
Lipophilicity (LogD): Measure the LogD at pH 7.4 using a shake-flask method with n-octanol and phosphate-buffered saline.
-
-
Metabolic Stability Assay:
-
Incubate the compounds with human liver microsomes in the presence of NADPH.
-
Measure the disappearance of the parent compound over time using LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance.
-
-
Data Analysis: Compare the IC50, solubility, LogD, and metabolic stability data for the two compounds to evaluate the impact of the bioisosteric replacement.
Visualizations
Caption: Bioisosteric replacement of carbonyl and gem-dimethyl groups with an oxetane moiety.
Caption: General synthetic workflow for this compound.
Caption: Hypothetical modulation of a signaling pathway by an oxetane-containing kinase inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxetan-3-one synthesis [organic-chemistry.org]
- 10. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Applications of N-Oxetan-3-ylidenehydroxylamine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Oxetan-3-ylidenehydroxylamine is a unique chemical entity that combines the advantageous physicochemical properties of the oxetane ring with the versatile chemical nature of an oxime. The strained four-membered oxetane ring is increasingly utilized in medicinal chemistry as a bioisosteric replacement for commonly employed functionalities like gem-dimethyl and carbonyl groups.[1][2] This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also introducing a three-dimensional character to flat molecules.[1] The oxime group, a hydrogen bond donor and acceptor, offers a handle for further chemical modification and can influence receptor binding interactions.[3][4] This document provides detailed application notes on the potential uses of this compound in drug discovery and protocols for its synthesis and derivatization.
Introduction
The drive to optimize lead compounds in drug discovery has led to the exploration of novel chemical scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties. The oxetane motif has emerged as a valuable tool for medicinal chemists to address challenges such as poor solubility, high metabolic turnover, and undesirable lipophilicity.[1] By replacing a gem-dimethyl group with an oxetane, for instance, aqueous solubility can be dramatically increased while often improving metabolic stability.[5] this compound, formed from the reaction of oxetan-3-one and hydroxylamine, presents a promising building block for introducing these benefits into drug candidates. The oxime functionality further expands its utility, allowing for the creation of diverse libraries of compounds with potentially enhanced biological activity.
Applications in Drug Discovery
The primary application of this compound in drug discovery is as a versatile building block for the synthesis of novel drug candidates with improved physicochemical and pharmacokinetic profiles. Its utility can be categorized as follows:
-
Bioisosteric Replacement: The oxetane ring within this compound can act as a bioisostere for gem-dimethyl and carbonyl groups. This strategy is employed to fine-tune the properties of a lead molecule without drastically altering its core structure and biological activity.
-
Scaffold for Library Synthesis: The oxime nitrogen and oxygen atoms provide reactive handles for further functionalization. This allows for the rapid generation of compound libraries with diverse substituents, facilitating structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The incorporation of the this compound moiety is expected to:
-
Increase Aqueous Solubility: The polar nature of the oxetane ring and the oxime group enhances hydrophilicity.
-
Reduce Lipophilicity (LogD): This can lead to improved pharmacokinetic profiles, including reduced off-target effects.[1]
-
Enhance Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other groups.[2]
-
Introduce 3D Character: Moving away from flat, planar molecules can improve target selectivity and reduce toxicity.
-
Data Presentation: Qualitative Impact on Drug Properties
While specific quantitative data for this compound is not yet widely available, the expected qualitative impact of its incorporation as a bioisosteric replacement can be summarized as follows:
| Property | gem-Dimethyl Group | Carbonyl Group | This compound Moiety | Rationale |
| Aqueous Solubility | Low | Moderate | High | The polar oxetane ether and oxime functionalities increase hydrophilicity. |
| Lipophilicity (LogD) | High | Moderate | Low | The introduction of heteroatoms (oxygen and nitrogen) reduces lipophilicity.[1] |
| Metabolic Stability | Moderate to High | Variable | High | The oxetane ring is generally stable to oxidative metabolism.[2] |
| Molecular Shape | Tetrahedral (3D) | Planar (2D) | Puckered (3D) | The strained four-membered ring introduces a distinct three-dimensional vector. |
| Hydrogen Bonding | None | Acceptor | Acceptor & Donor | The oxime group can both accept and donate hydrogen bonds, potentially enhancing target binding.[3] |
| Chemical Reactivity | Inert | Electrophilic | Nucleophilic (N), Can be derivatized | The oxime offers a site for further chemical modifications. |
Experimental Protocols
Protocol 1: Synthesis of Oxetan-3-one
Oxetan-3-one is the key precursor for the synthesis of this compound. Several synthetic routes have been reported, with a gold-catalyzed one-step synthesis from propargylic alcohols being a practical option.[6][7][8]
Materials:
-
Propargyl alcohol
-
(2-biphenyl)Cy2PAuNTf2 (gold catalyst)
-
3-Methoxycarbonyl-5-bromopyridine N-oxide (oxidant)
-
HNTf2
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of propargyl alcohol in dichloromethane, add the gold catalyst and HNTf2.
-
Slowly add a solution of the oxidant in dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the crude product by silica gel column chromatography to yield oxetan-3-one.
Note: For detailed reaction conditions and stoichiometry, refer to the procedure described by Ye et al. (2010).[6][8]
Protocol 2: Synthesis of this compound
This protocol describes the general procedure for the oximation of oxetan-3-one.
Materials:
-
Oxetan-3-one
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium acetate (NaOAc) or other suitable base
-
Ethanol or other suitable solvent
-
Water
Procedure:
-
Dissolve oxetan-3-one in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in water.
-
Add the hydroxylamine solution to the oxetan-3-one solution.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude this compound.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Visualizations
Caption: Bioisosteric replacement strategy using this compound.
Caption: Experimental workflow for synthesis and screening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxetan-3-one synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of N-Oxetan-3-ylidenehydroxylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the synthesis of N-Oxetan-3-ylidenehydroxylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the efficient gold-catalyzed synthesis of the key intermediate, oxetan-3-one, followed by its oximation to yield the target compound.
Synthesis Overview
The synthesis of this compound is achieved through a two-step sequence:
-
Step 1: Synthesis of Oxetan-3-one: An efficient, one-step synthesis of oxetan-3-one from the readily available propargyl alcohol.[1][2][3][4][5] This method utilizes a gold catalyst to facilitate the transformation, offering high yields and operational simplicity.[2]
-
Step 2: Oximation of Oxetan-3-one: The subsequent conversion of oxetan-3-one to this compound is accomplished through a classical condensation reaction with hydroxylamine hydrochloride.[6][7][8][9] This reaction is typically performed in the presence of a mild base to neutralize the hydrochloride salt and facilitate the formation of the oxime.
Experimental Protocols
Step 1: Gold-Catalyzed Synthesis of Oxetan-3-one from Propargyl Alcohol
This protocol is adapted from the procedure described by Ye, He, and Zhang (2010).[2]
Materials:
-
Propargyl alcohol
-
(2-biphenyl)Cy2PAuNTf2 (gold catalyst)
-
HNTf2 (triflimide)
-
3-Methoxycarbonyl-5-bromopyridine N-oxide (oxidant)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add propargyl alcohol (1.0 mmol), 3-methoxycarbonyl-5-bromopyridine N-oxide (1.2 mmol), and anhydrous dichloromethane (5.0 mL).
-
Add the gold catalyst, (2-biphenyl)Cy2PAuNTf2 (0.02 mmol, 2 mol%), to the solution.
-
Finally, add HNTf2 (0.04 mmol, 4 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude oxetan-3-one can be purified by silica gel column chromatography. Due to the volatility of oxetan-3-one, care should be taken during concentration.
Step 2: Synthesis of this compound
This is a general protocol for the oximation of a cyclic ketone, adapted for oxetan-3-one.
Materials:
-
Oxetan-3-one (from Step 1)
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Potassium carbonate (K2CO3) or Sodium Acetate (CH3COONa)
-
Ethanol or a mixture of water and ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve oxetan-3-one (1.0 mmol) in ethanol (10 mL).
-
Add hydroxylamine hydrochloride (1.2 mmol) to the solution.
-
Add potassium carbonate (1.5 mmol) or an equivalent amount of another suitable base to the mixture.
-
Stir the reaction mixture at room temperature. Gentle heating may be applied to increase the reaction rate, if necessary.
-
Monitor the reaction by TLC until the starting material (oxetan-3-one) is consumed.
-
Once the reaction is complete, filter the mixture to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Quantitative Data Summary
| Step | Reactant | Molar Ratio | Catalyst/Reagent | Catalyst Loading | Solvent | Temperature | Time | Yield |
| 1 | Propargyl alcohol | 1.0 | (2-biphenyl)Cy2PAuNTf2 / HNTf2 | 2 mol% / 4 mol% | Dichloromethane | Room Temp. | 1-3 h | ~71% |
| 2 | Oxetan-3-one | 1.0 | Hydroxylamine HCl / K2CO3 | - | Ethanol | Room Temp. | 1-4 h | >90% (Typical) |
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]
- 3. library-search.open.ac.uk [library-search.open.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scilit.com [scilit.com]
- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arpgweb.com [arpgweb.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analytical Characterization of N-Oxetan-3-ylidenehydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oxetan-3-ylidenehydroxylamine is a novel heterocyclic compound incorporating both an oxetane ring and a hydroxylamine functional group. The oxetane moiety is of increasing interest in medicinal chemistry as it can influence key drug properties such as solubility, metabolic stability, and lipophilicity. The hydroxylamine group, a potent nucleophile and potential metabolic site, further adds to the compound's unique chemical profile. Accurate and comprehensive analytical characterization is therefore crucial for its use in research and drug development.
These application notes provide detailed protocols for the structural elucidation and purity assessment of this compound using a suite of standard analytical techniques. The described methods are intended to serve as a guide for researchers to obtain reliable and reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the unambiguous structural confirmation of this compound.
Experimental Protocol: 1H and 13C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Integrate all signals and determine coupling constants (J-values).
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of 13C.
-
-
Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.
Expected Data
The following table summarizes the predicted chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.
| 1H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Methylene Protons | 4.8 - 5.2 | m | 4H | -CH2- (Oxetane ring) |
| Hydroxyl Proton | 9.0 - 11.0 | br s | 1H | N-OH |
| 13C NMR | Predicted δ (ppm) | Assignment |
| Methylene Carbons | 70 - 85 | -CH2- (Oxetane ring) |
| Quaternary Carbon | 150 - 165 | C=N |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Experimental Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument for high-resolution mass spectrometry).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition:
-
Acquire spectra in both positive and negative ion modes.
-
In positive ion mode, expect to observe the protonated molecule [M+H]+.
-
In negative ion mode, the deprotonated molecule [M-H]- may be observed.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.
-
Expected Data
| Analysis | Expected Result |
| Molecular Formula | C3H5NO2 |
| Exact Mass | 87.0320 |
| [M+H]+ | m/z 88.0393 |
| [M-H]- | m/z 86.0246 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of this compound and for quantitative analysis. Due to the lack of a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. Alternatively, derivatization can be employed for UV detection.[1]
Experimental Protocol: Reversed-Phase HPLC with Pre-column Derivatization
This protocol utilizes benzaldehyde for derivatization to form a UV-active product.[1]
-
Derivatization Reagent: Prepare a 1% (v/v) solution of benzaldehyde in acetonitrile.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., water:acetonitrile, 50:50).
-
To 1 mL of the sample solution, add 100 µL of the benzaldehyde solution.
-
Vortex and allow the reaction to proceed at room temperature for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 250 nm[1]
-
Data Presentation
| Parameter | Value |
| Retention Time (Derivative) | To be determined experimentally |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Gas Chromatography (GC)
GC can be used for the analysis of this compound, though derivatization is necessary to improve its volatility and thermal stability.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample into a GC vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Scan Range: m/z 40-500
-
Visualizations
Caption: Overall workflow for the synthesis and analytical characterization.
Caption: HPLC derivatization workflow for UV detection.
References
Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spirocyclic scaffolds, particularly those incorporating an oxetane ring, have garnered significant interest in medicinal chemistry and drug discovery. The inherent three-dimensional nature of spirocycles provides enhanced protein interactions and improved physicochemical properties compared to their planar counterparts.[1][2] The oxetane moiety, a four-membered ether, is a valuable bioisostere for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and reduced lipophilicity.[2][3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of various spirocyclic compounds featuring the oxetane core. While the specific reagent N-Oxetan-3-ylidenehydroxylamine was not found in the reviewed literature, this report details several established and effective methodologies for the synthesis of spirocyclic oxetanes.
Synthesis of Spirocyclic Oxetane-Fused Benzimidazoles via Oxidative Cyclization
This method describes the synthesis of a novel tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], through the oxidative cyclization of an o-cycloalkylaminoacetanilide precursor.[6]
Experimental Protocol
Step 1: Synthesis of the Acetanilide Precursor
A general procedure involves the reaction of an o-cycloalkylaminoacetanilide with an appropriate reagent to form the precursor for cyclization.
Step 2: Oxidative Cyclization
-
Dissolve the acetanilide precursor (e.g., 0.44 mmol) in formic acid (20 mL).
-
Add Oxone® (3 equivalents, e.g., 1.32 mmol).
-
Stir the mixture at 40 °C for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add water (30 mL) to the residue and neutralize with solid sodium carbonate (Na₂CO₃).
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired spirocyclic oxetane-fused benzimidazole.
Quantitative Data
| Precursor | Product | Yield |
| Acetanilide 8b (0.150 g) | 7ʹ-Bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] (2b) | Not specified in the provided text, but the procedure is reported to be effective.[6] |
Experimental Workflow
Caption: Workflow for the synthesis of spirocyclic oxetane-fused benzimidazoles.
Diastereoselective Synthesis of Spiro-Cephalosporins via Michael-Type Addition
This protocol outlines a novel method for generating spiro-cephalosporin compounds through a stereoselective Michael-type addition of catechols to the dihydrothiazine ring of a cephalosporin derivative.[1]
Experimental Protocol
-
To a solution of the cephalosporin derivative (1 equivalent) in dimethylformamide (DMF), add the desired catechol (1 equivalent).
-
Add potassium carbonate (K₂CO₃) as a mild base.
-
Heat the reaction mixture under microwave irradiation at 50 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the spiro-cephalosporin.
Quantitative Data
| Catechol Derivative | Diastereomeric Ratio (d.r.) | Yield (%) |
| Pyrocatechol | Single diastereomer | 40 |
| Various catechols | 14:1 to 8:1 | 28 - 65 |
| Data extracted from a study by C. Li et al.[1] |
Logical Relationship Diagram
Caption: Key aspects of the diastereoselective synthesis of spiro-cephalosporins.
Synthesis of Bis-Spiro-Oxetane Pyrroline Nitroxide Radicals via Mitsunobu Reaction
This section describes the synthesis of nitroxide radicals containing bis-spiro-oxetane moieties, where the key step is a Mitsunobu reaction-mediated double cyclization.[7]
Experimental Protocol
Step 1: Reduction to Tetraol
-
Reduce N-Boc protected 2,5-tetrasubstituted pyrrolines using a reducing agent like lithium aluminum hydride (LiAlH₄) to obtain the corresponding tetraols.
Step 2: Mitsunobu Double Cyclization
-
Dissolve the tetraol precursor in an appropriate solvent (e.g., THF).
-
Add triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD).
-
Stir the reaction at room temperature until completion.
-
Purify the resulting N-Boc protected bis-spirocyclic product by column chromatography.
Step 3: Deprotection and Oxidation
-
Deprotect the N-Boc group to yield the corresponding amine.
-
Oxidize the amine with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to furnish the final bis-spiro-oxetane nitroxide radical.
Quantitative Data
| Reaction Step | Product | Yield (%) |
| Mitsunobu Reaction | N-Boc protected bis-spirocyclic products | >50 |
| Yields are reported to be over 50% for optimized conditions.[7] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of bis-spiro-oxetane nitroxide radicals.
Synthesis of Functionalized Spirocyclic Oxetanes via Paternò-Büchi Reaction
A telescoped three-step sequence is reported for the synthesis of functionalized spirocyclic oxetanes, involving a Paternò-Büchi [2+2] photocycloaddition between cyclic ketones and maleic acid derivatives.[8]
Methodology Overview
This photochemical approach allows access to a variety of novel spirocyclic oxetanes that are challenging to prepare using other methods. The use of p-xylene as a solvent is crucial to suppress the competing dimerization of the alkene. The reaction sequence typically involves:
-
Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a cyclic ketone and a maleic acid derivative.
-
Esterification/Amidation: Conversion of the resulting acid or anhydride to the corresponding ester or amide.
-
Further Functionalization: Subsequent chemical transformations of the functionalized spirocyclic oxetane.
While a detailed step-by-step protocol is not provided in the abstract, the key features of the methodology are highlighted. This approach has been used to generate a library of 35 novel spirocyclic oxetanes.[8]
Conceptual Workflow Diagram
Caption: Conceptual workflow for the Paternò-Büchi synthesis of spirocyclic oxetanes.
References
- 1. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scale-up Synthesis of N-Oxetan-3-ylidenehydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of N-Oxetan-3-ylidenehydroxylamine, a valuable intermediate in drug discovery and development. The synthesis is a two-step process, beginning with the formation of oxetan-3-one, followed by its conversion to the target oxime.
Step 1: Scale-up Synthesis of Oxetan-3-one
The synthesis of oxetan-3-one is a critical first step. Several methods have been reported for its large-scale preparation. One highly efficient method involves the oxidation of 3-oxetanol.
Experimental Protocol: Oxidation of 3-Oxetanol
This protocol is adapted from a high-yield synthesis of oxetan-3-one.[1]
Materials:
-
3-Oxetanol
-
N-tert-butylbenzenesulfinamide (catalyst)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
Procedure:
-
To a suitable reactor, add dichloromethane (350g), 3-oxetanol (74g), and N-tert-butylbenzenesulfinamide (2g).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (155g) to the mixture.
-
Place the reactor in a water bath to maintain the temperature at 20-25 °C.
-
Slowly add N-chlorosuccinimide (135g) in portions, ensuring the temperature remains within the specified range.
-
After the addition is complete, stir the reaction mixture for 1 hour at 20-25 °C. Monitor the reaction for completion by a suitable analytical method (e.g., TLC, GC-MS).
-
Upon completion, filter the reaction mixture to remove the solid by-products.
-
Recover the dichloromethane solvent by distillation at atmospheric pressure.
-
Purify the crude oxetan-3-one by vacuum distillation to obtain the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-Oxetanol | [1] |
| Product | Oxetan-3-one | [1] |
| Yield | 93% | [1] |
| Purity | High (post-distillation) | [1] |
Step 2: Synthesis of this compound
The second step involves the reaction of oxetan-3-one with hydroxylamine to form the corresponding oxime, this compound. This is a general and robust reaction for the formation of oximes from ketones.[2][3][4][5]
Experimental Protocol: Oximation of Oxetan-3-one
This generalized protocol is based on established methods for the synthesis of oximes from ketones.[2][5][6]
Materials:
-
Oxetan-3-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃) or a weak organic acid (e.g., formic acid)
-
Methanol or Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
In a reactor, dissolve oxetan-3-one (1 equivalent) in methanol or water.
-
Add hydroxylamine hydrochloride (1.0 to 1.2 equivalents).
-
Method A (Base-mediated): Add potassium carbonate (1.1 equivalents) to the mixture. Stir the reaction at room temperature or gentle reflux until the reaction is complete, as monitored by TLC or GC-MS.[6]
-
Method B (Acid-mediated): If necessary, adjust the pH of the aqueous mixture to 6.0-6.2 by the slow addition of an organic acid like formic acid.[2] Stir the mixture at ambient temperature. The product may crystallize out of the solution.
-
Upon completion of the reaction, if the product has precipitated, it can be collected by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data (Expected):
Based on analogous reactions with other ketones, the expected yield for the oximation of oxetan-3-one is high.
| Parameter | Expected Value | Reference |
| Starting Material | Oxetan-3-one | - |
| Product | This compound | - |
| Expected Yield | 85-95% | [2][5] |
| Purity | High (post-purification) | - |
Experimental Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression from the precursor alcohol to the final oxime product.
References
- 1. 3-Oxetanone synthesis - chemicalbook [chemicalbook.com]
- 2. US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones - Google Patents [patents.google.com]
- 3. byjus.com [byjus.com]
- 4. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Oxetan-3-ylidenehydroxylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Oxetan-3-ylidenehydroxylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the oximation of oxetan-3-one. This reaction involves the condensation of oxetan-3-one with hydroxylamine, usually in the presence of a base or in a weakly acidic medium, to form the corresponding oxime and water.
Q2: What are the critical parameters that influence the yield of the reaction?
A2: Several parameters can significantly impact the yield of this compound synthesis. These include:
-
pH of the reaction medium: The pH plays a crucial role in the stability of both the oxetane ring and the hydroxylamine reagent.
-
Reaction temperature: Temperature affects the reaction rate and the stability of the starting materials and product.
-
Purity of starting materials: The purity of oxetan-3-one and hydroxylamine is essential to prevent side reactions.
-
Reaction time: Sufficient time is required for the reaction to proceed to completion.
-
Work-up and purification methods: Proper work-up and purification are necessary to isolate the product in high purity and yield.
Q3: What are the common side reactions that can occur during the synthesis?
A3: Common side reactions include:
-
Hydrolysis of the oxime: The product can hydrolyze back to oxetan-3-one and hydroxylamine, especially under acidic conditions.
-
Beckmann rearrangement: This acid-catalyzed rearrangement can lead to the formation of a lactam.
-
Ring-opening of the oxetane: The strained oxetane ring can be susceptible to opening under harsh acidic or basic conditions.
-
Formation of E/Z isomers: The resulting oxime can exist as a mixture of E and Z isomers, which may have different properties and require separation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive hydroxylamine reagent. | Use fresh, high-quality hydroxylamine hydrochloride. |
| Incorrect pH of the reaction mixture. | Adjust the pH to a weakly acidic or slightly basic range (pH 4-8) using a suitable buffer or base (e.g., sodium acetate, pyridine, or sodium carbonate). | |
| Insufficient reaction time or temperature. | Increase the reaction time or gently warm the reaction mixture. Monitor the reaction progress by TLC. | |
| Formation of Multiple Products/Impurities | Ring-opening of the oxetane precursor. | Avoid strongly acidic or basic conditions. 3,3-disubstituted oxetanes are generally more stable.[1][2] For the less substituted oxetan-3-one, maintaining a pH above 1 is recommended.[3] |
| Hydrolysis of the oxime product. | During work-up, use neutral or slightly basic conditions to prevent hydrolysis, which is catalyzed by acid.[4][5] | |
| Beckmann rearrangement. | Avoid strong acids and high temperatures, which can promote this acid-catalyzed side reaction.[4][5] | |
| Presence of E/Z isomers. | The formation of both isomers is common for oximes.[4] If a single isomer is required, separation can be achieved by chromatography. In some cases, reaction conditions can be optimized to favor the formation of one isomer. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the aqueous phase. | Extract the product from the aqueous layer using a suitable organic solvent such as ethyl acetate or dichloromethane.[6] |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. | |
| Thermal instability of the product. | Avoid excessive heating during solvent evaporation and purification. Aldoximes can be prone to peroxidation and explosion upon distillation.[5] |
Experimental Protocols
Synthesis of Oxetan-3-one (Precursor)
The synthesis of the precursor, oxetan-3-one, is a critical first step. A common method involves the intramolecular cyclization of a suitable precursor. For instance, a four-step synthesis starting from dihydroxyacetone dimer has been reported to be efficient and scalable.[7] Another approach is the gold-catalyzed one-step synthesis from readily available propargylic alcohols, which can provide good yields.[5][6]
Table 1: Comparison of Oxetan-3-one Synthesis Methods
| Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Intramolecular Cyclization | Dihydroxyacetone dimer | TsCl, NaH | 62% | [8] |
| Gold-Catalyzed Cyclization | Propargyl alcohol | (2-biphenyl)Cy2PAuNTf2, HNTf2 | 71% | [5][6] |
Synthesis of this compound
The following is a general procedure for the oximation of oxetan-3-one. The specific conditions may require optimization.
Materials:
-
Oxetan-3-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol or Methanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve oxetan-3-one in ethanol or methanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in water. The molar ratio of hydroxylamine hydrochloride and base to the ketone is typically between 1:1 and 1.2:1.2.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the solution of oxetan-3-one.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, most of the alcohol can be removed under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if required.
Table 2: Typical Yields for Oximation of Cyclic Ketones
| Cyclic Ketone | Reagents | Yield | Reference |
| Cyclohexanone | NH₄HCO₃, 0.33%Pd-0.33%Au/TS-1 | ~75% (Oxime Yield) | [1][9] |
| Cycloheptanone | CuBr, 1,10-phenanthroline, NH₃·H₂O, O₂ | >99% (Dinitrile Product) | [4] |
| Cyclooctanone | CuBr, 1,10-phenanthroline, NH₃·H₂O, O₂ | ~82% (Dinitrile Product) | [4] |
Note: The yields for cycloheptanone and cyclooctanone are for the dinitrile product from an ammoxidation reaction, which proceeds through an oxime intermediate. These high yields suggest that the initial oximation step is also efficient under these conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: Chemical reaction pathway and potential side reactions.
References
- 1. hydro-oxy.com [hydro-oxy.com]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. Aerobic Ammoxidation of Cyclic Ketones to Dinitrile Products with Copper-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
N-Oxetan-3-ylidenehydroxylamine stability and storage conditions
This technical support center provides guidance on the stability and storage of N-Oxetan-3-ylidenehydroxylamine for researchers, scientists, and drug development professionals. The information herein is compiled from general knowledge of oxetane and hydroxylamine chemistry due to the limited availability of specific stability data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organic compound featuring a strained four-membered oxetane ring and an N-ylidenehydroxylamine (oxime ether) functional group. Oxetanes are of increasing interest in medicinal chemistry as they can favorably modulate physicochemical properties such as solubility and metabolic stability. The oxime ether moiety provides a versatile chemical handle for various synthetic transformations.
Q2: What are the primary stability concerns for this compound?
A2: The main stability concerns stem from its two core functional groups: the strained oxetane ring and the oxime ether. The oxetane ring is susceptible to ring-opening under acidic conditions or at elevated temperatures. The oxime ether can be prone to hydrolysis, especially in the presence of acid, which would lead to the formation of oxetan-3-one and hydroxylamine.
Q3: How should I store this compound?
A3: Based on the general handling procedures for oxetanes and hydroxylamine derivatives, it is recommended to store this compound in a cool, dry, and dark place. A refrigerator at 2-8°C is a suitable storage temperature. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q4: Is this compound sensitive to light?
A4: While specific photostability data is unavailable, many organic molecules, particularly those with heteroatoms and double bonds, can be light-sensitive. Therefore, it is best practice to store the compound in an amber vial or a container that protects it from light to prevent potential photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., NMR, LC-MS) over time. | Compound degradation. | 1. Re-purify the compound if necessary. 2. Store the compound under the recommended conditions (cool, dry, dark, inert atmosphere). 3. Prepare fresh solutions for each experiment. |
| Low yield in a reaction where this compound is a starting material. | 1. Degradation of the starting material. 2. Incompatible reaction conditions (e.g., strong acid, high temperature). | 1. Check the purity of your this compound before starting the reaction. 2. If possible, use milder reaction conditions. Avoid strong acids and prolonged heating. |
| Appearance of new, unexpected peaks in analytical data. | Formation of degradation products such as oxetan-3-one. | 1. Characterize the impurities to understand the degradation pathway. 2. Review your experimental and storage conditions to identify the cause of degradation. |
Stability Data Summary
The following table summarizes the inferred stability of this compound under various conditions. This data is based on the known chemistry of oxetanes and oxime ethers and should be used as a general guideline. Experimental verification is highly recommended.
| Condition | Parameter | Inferred Stability | Potential Degradation Products |
| Temperature | -20°C (Freezer) | Likely Stable | - |
| 2-8°C (Refrigerator) | Likely Stable | - | |
| Room Temperature | Moderate Stability | Potential for slow degradation | |
| > 40°C | Potentially Unstable | Oxetan-3-one, hydroxylamine, ring-opened products | |
| pH | Acidic (pH < 4) | Likely Unstable | Oxetan-3-one, hydroxylamine, ring-opened products |
| Neutral (pH 6-8) | Likely Stable | - | |
| Basic (pH > 9) | Moderate Stability | Potential for base-catalyzed hydrolysis or rearrangement | |
| Light | Exposed to Light | Potentially Unstable | Photodegradation products |
| Protected from Light | Likely Stable | - | |
| Atmosphere | Inert (Argon/Nitrogen) | Likely Stable | - |
| Air | Moderate Stability | Potential for slow oxidation |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol provides a general method for evaluating the stability of this compound under specific conditions.
1. Materials:
- This compound
- Appropriate analytical instruments (e.g., HPLC, LC-MS, NMR)
- pH buffers
- Temperature-controlled chambers
- Light-exposure chamber or aluminum foil for light protection
2. Procedure:
- Initial Analysis: Dissolve a small, accurately weighed sample of this compound in a suitable solvent and obtain initial analytical data (e.g., HPLC purity, NMR spectrum) to serve as a baseline (T=0).
- Sample Preparation for Stress Conditions:
- Temperature Stress: Store accurately weighed samples in sealed vials at different temperatures (e.g., 4°C, 25°C, 40°C).
- pH Stress: Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7, 9).
- Light Stress: Expose a solution of the compound to a controlled light source, while keeping a control sample in the dark (e.g., wrapped in aluminum foil).
- Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week), analyze the samples from each stress condition using the same analytical method as the baseline.
- Data Analysis: Compare the analytical data from each time point to the baseline to determine the extent of degradation. Identify and, if possible, quantify any degradation products.
Logical Relationships and Workflows
Caption: Factors influencing the stability of this compound.
Caption: Workflow for assessing the stability of a chemical compound.
Technical Support Center: Synthesis of N-Oxetan-3-ylidenehydroxylamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of N-Oxetan-3-ylidenehydroxylamine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: the synthesis of the precursor oxetan-3-one, followed by its reaction with hydroxylamine.
Issue 1: Low yield of Oxetan-3-one in Gold-Catalyzed Synthesis from Propargylic Alcohol
-
Question: We are experiencing a low yield in our gold-catalyzed synthesis of oxetan-3-one from propargylic alcohol. What are the potential causes and solutions?
-
Answer: Low yields in this synthesis can stem from several factors. A notable side reaction is the formation of a mesylate byproduct when using methanesulfonic acid (MsOH)[1]. The highly strained nature of the oxetane ring also makes it susceptible to decomposition under harsh conditions[2].
Troubleshooting Steps:
-
Reagent Selection:
-
To minimize the formation of the mesylate side-product, consider replacing MsOH with HNTf2 (triflimide)[1]. This has been shown to significantly improve the yield of oxetan-3-one[1].
-
Ensure the gold catalyst, for instance, (2-biphenyl)Cy2PAuNTf2, is of high purity and handled under appropriate conditions to maintain its activity[1].
-
-
Reaction Conditions:
-
For substrates containing sensitive protecting groups like N-Boc, running the reaction at a lower temperature (e.g., -20 °C) can prevent deprotection and improve the yield[3].
-
Tertiary propargylic alcohols may lead to lower yields due to the increased tendency to form stable propargylic cations. Installing an electron-withdrawing group on the alkyne can mitigate this issue, although it may require heating to complete the reaction[1].
-
-
Purification:
-
The high polarity and water solubility of oxetan-3-one can lead to losses during aqueous workup and extraction. Minimize the volume of water used and perform multiple extractions with a suitable organic solvent.
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-
Issue 2: Presence of Impurities in the final this compound Product
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Question: Our final product, this compound, shows significant impurities after the oximation of oxetan-3-one. What are these impurities and how can we avoid them?
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Answer: Impurities can arise from both the precursor, oxetan-3-one, and the oximation reaction itself. The oxetane ring is sensitive to strongly acidic or basic conditions, which can lead to ring-opening side products[2].
Potential Impurities and Solutions:
-
Unreacted Oxetan-3-one: If the reaction is incomplete, residual oxetan-3-one will be a primary impurity.
-
Solution: Ensure an adequate excess of hydroxylamine is used. Monitor the reaction by TLC or LCMS to confirm the complete consumption of the starting material.
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-
Ring-Opened Byproducts: The acidic conditions often used for oxime formation can catalyze the opening of the strained oxetane ring, leading to diol or other acyclic impurities.
-
Solution: Perform the reaction in a weakly acidic medium to facilitate oxime formation without promoting ring-opening[4]. Careful control of pH is crucial. Using hydroxylamine hydrochloride often provides the right level of acidity. If necessary, a buffer can be employed.
-
-
Polymeric Materials: Under certain conditions, oxetanes can polymerize.
-
Solution: Avoid high temperatures and strong acids during the reaction and purification steps.
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Issue 3: Incomplete Conversion of Oxetan-3-one to this compound
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Question: The oximation of our oxetan-3-one is not going to completion. How can we drive the reaction forward?
-
Answer: Incomplete conversion is a common issue in equilibrium reactions like oxime formation.
Strategies to Improve Conversion:
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Stoichiometry: Use a slight excess of hydroxylamine (e.g., 1.1 to 1.5 equivalents) to shift the equilibrium towards the product.
-
pH Adjustment: The reaction is pH-dependent. A weakly acidic environment is optimal for activating the carbonyl group without deactivating the hydroxylamine nucleophile[4]. Using hydroxylamine hydrochloride in a suitable solvent like ethanol or a buffered aqueous solution is a common practice.
-
Removal of Water: The reaction produces water as a byproduct. While challenging for this specific reaction due to the nature of the reagents, in some cases, the use of a dehydrating agent that is compatible with the sensitive oxetane ring could be considered, though this is not a standard procedure and would require careful optimization.
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Monitor by TLC or LCMS. While higher temperatures can increase the reaction rate, they can also promote side reactions like ring-opening, so a balance must be found. Room temperature for several hours is a typical starting point.
-
Frequently Asked Questions (FAQs)
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Q1: What is the typical yield for the synthesis of this compound?
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A1: The overall yield is dependent on the efficiency of both the oxetan-3-one synthesis and the subsequent oximation. For the gold-catalyzed synthesis of oxetan-3-one from propargyl alcohol, an isolated yield of 71% has been reported[1]. The oximation step is generally high-yielding, often exceeding 90%, provided that side reactions are minimized.
-
-
Q2: How can I purify the final this compound product?
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A2: Purification is typically achieved through standard techniques such as column chromatography on silica gel or recrystallization. Given the polarity of the oxime and the oxetane ring, a polar eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is often required for chromatography.
-
-
Q3: Is this compound stable? What are the recommended storage conditions?
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A3: Oximes are generally stable compounds. However, the strained oxetane ring may be sensitive to strong acids, bases, and high temperatures over long periods. It is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere.
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Q4: What are the key safety precautions to take during the synthesis?
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A4: Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Hydroxylamine and its salts can be toxic and should be handled with care in a well-ventilated fume hood. Gold catalysts can be expensive and should be handled carefully to avoid waste.
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Quantitative Data Summary
Table 1: Gold-Catalyzed Synthesis of Oxetan-3-one from Propargylic Alcohols
| Substrate | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Propargyl alcohol | (2-biphenyl)Cy2PAuNTf2 | HNTf2 | DCE | RT | 1 | 71 | [1] |
| Substituted Propargylic Alcohol (N-Boc protected) | (2-biphenyl)Cy2PAuNTf2 | MsOH | DCE | -20 | 16 | 60 | [3] |
DCE: 1,2-dichloroethane; RT: Room Temperature
Experimental Protocols
Protocol 1: Synthesis of Oxetan-3-one from Propargyl Alcohol (Based on[1])
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To a solution of propargyl alcohol (1.0 mmol) in 1,2-dichloroethane (DCE, 20 mL) is added 3-methoxycarbonyl-5-bromopyridine N-oxide (1.2 mmol).
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The gold catalyst, (2-biphenyl)Cy2PAuNTf2 (0.05 mmol), is then added, followed by HNTf2 (0.1 mmol).
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The reaction mixture is stirred at room temperature for 1 hour.
-
Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford oxetan-3-one.
Protocol 2: Synthesis of this compound
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In a round-bottom flask, dissolve oxetan-3-one (1.0 mmol) in ethanol (10 mL).
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Add hydroxylamine hydrochloride (1.1 mmol) and sodium acetate (1.2 mmol) to the solution. The sodium acetate acts as a base to free the hydroxylamine and buffer the reaction mixture.
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Stir the reaction mixture at room temperature for 4-6 hours.
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Monitor the reaction progress by TLC until the oxetan-3-one is consumed.
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Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is then purified by column chromatography or recrystallization to yield this compound.
Visualizations
Caption: Main synthetic pathway to this compound.
Caption: Formation of a mesylate byproduct as a side reaction.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: N-Oxetan-3-ylidenehydroxylamine Purification
Welcome to the technical support center for the purification of N-Oxetan-3-ylidenehydroxylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: Direct, published purification protocols for this compound are not widely available. However, based on the purification of structurally similar oxetane derivatives and hydroxylamines, the most common and effective techniques include:
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Column Chromatography: This is a primary method for purifying oxetane-containing compounds.[1][2] Normal-phase chromatography using silica gel with solvent systems like ethyl acetate/n-hexane is often effective.[1][2]
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Recrystallization: If the compound is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
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Acid-Base Extraction: The hydroxylamine functional group provides an opportunity for purification via acid-base extraction. The compound can be protonated with a mild acid to make it water-soluble, allowing for the removal of non-basic impurities by washing with an organic solvent. Subsequent basification of the aqueous layer and extraction into an organic solvent can isolate the purified product.
Q2: What are the potential sources of impurities in this compound synthesis?
A2: Impurities can arise from starting materials, side reactions, or degradation of the product. Potential impurities could include:
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Unreacted starting materials (e.g., oxetan-3-one and hydroxylamine).
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Byproducts from the reaction, such as dimers or polymers of oxetan-3-one.
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Degradation products, as the oxetane ring can be sensitive to strong acids and high temperatures.[3]
Q3: How can I monitor the purity of my this compound fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of your purification. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation between the desired product and any impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low yield after column chromatography.
| Possible Cause | Troubleshooting Step |
| Product is highly polar and sticking to the silica gel. | 1. Increase the polarity of the eluent gradually. 2. Consider adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine to the eluent system to reduce tailing and improve recovery. |
| Product is unstable on silica gel. | 1. Use a deactivated silica gel (e.g., by adding a small amount of water or triethylamine to the slurry). 2. Consider using an alternative stationary phase like alumina. 3. Work quickly and keep fractions cold to minimize degradation. |
| Incorrect solvent system. | 1. Perform thorough TLC analysis to determine the optimal eluent system for separation before running the column. |
Problem 2: Product degradation during purification.
| Possible Cause | Troubleshooting Step |
| Sensitivity to acidic conditions (e.g., on silica gel). | 1. Neutralize glassware before use. 2. Use a buffered mobile phase or a deactivated stationary phase for chromatography. |
| Thermal instability. | 1. Avoid high temperatures during solvent evaporation (use a rotary evaporator at low temperature and reduced pressure). 2. Some related synthetic routes proceed without purification of intermediates to avoid degradation at high temperatures.[3] |
Problem 3: Difficulty in removing a specific impurity.
| Possible Cause | Troubleshooting Step |
| Impurity has similar polarity to the product. | 1. Optimize the column chromatography conditions (e.g., try a different solvent system or a longer column for better resolution). 2. Consider a different purification technique, such as recrystallization or preparative HPLC, if column chromatography is ineffective. |
| Impurity is a stereoisomer. | 1. Chiral chromatography may be necessary if separation of stereoisomers is required. |
Experimental Protocols
While a specific, validated protocol for this compound is not available in the provided search results, a general methodology for column chromatography can be adapted from the purification of similar compounds.[1][2]
General Protocol for Column Chromatography Purification:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., n-hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica bed.
-
Elution: Begin elution with the low-polarity solvent, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in n-hexane) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary
The following table summarizes typical parameters used in the purification of related oxetane compounds by column chromatography, which can serve as a starting point for optimizing the purification of this compound.
| Compound Type | Purification Method | Eluent System | Reference |
| 3-substituted oxetan-3-ol | Column Chromatography | 40% EtOAc:n-hexane | [1] |
| 3-substituted oxetane | Column Chromatography | 30% EtOAc:n-hexane | [1] |
| 3-substituted oxetane triflate | Column Chromatography | 20% EtOAc:n-hexane | [1] |
| (3-(aryloxymethyl) oxetan-3-yl) methanol | Column Chromatography | EtOAc/Hexane | [2] |
Visualizations
Experimental Workflow: Purification via Column Chromatography
Caption: Workflow for purification using column chromatography.
Logical Relationship: Troubleshooting Purification Issues
Caption: Troubleshooting logic for purification challenges.
References
Technical Support Center: N-Oxetan-3-ylidenehydroxylamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oxetan-3-ylidenehydroxylamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in drug discovery?
This compound is a chemical intermediate featuring a strained four-membered oxetane ring fused to an oxime. The oxetane motif is of significant interest in medicinal chemistry as it can serve as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups. Introducing an oxetane ring can improve physicochemical properties such as solubility and metabolic stability, while also increasing the three-dimensionality of a molecule, which can lead to enhanced biological activity and target engagement.
Q2: What are the main stability concerns when working with this compound and its derivatives?
The primary stability concern is the potential for the strained oxetane ring to undergo ring-opening, especially under harsh reaction conditions.[1]
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Acidic Conditions: Strong acids can catalyze the cleavage of the oxetane ring.
-
High Temperatures: Elevated temperatures can promote decomposition pathways.
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Substitution Pattern: The stability of the oxetane ring is highly dependent on its substitution. 3,3-disubstituted oxetanes are generally more stable due to steric hindrance protecting the ether oxygen from nucleophilic attack.[1]
Q3: What are the common side reactions observed during the synthesis of the precursor, oxetan-3-one?
During the synthesis of oxetan-3-one from propargylic alcohols, a common side product is the formation of a mesylate when using methanesulfonic acid (MsOH). This can be minimized by using a different acid, such as HNTf2, which has been shown to improve the yield of the desired oxetan-3-one.[2]
Troubleshooting Guides
Problem 1: Low Yield in O-alkylation Reactions
You are performing an O-alkylation of this compound with an alkyl halide and observing a low yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Competing N-alkylation | Utilize NMR spectroscopy (HSQC, HMBC, ROESY) to determine the ratio of N- vs. O-alkylation. Modify reaction conditions to favor O-alkylation, such as by using a less polar aprotic solvent or a bulkier base. | The oxime anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The regioselectivity of the alkylation is influenced by the solvent, counter-ion, and steric hindrance. |
| Decomposition of the Oxetane Ring | Run the reaction at a lower temperature. If acidic conditions are generated, consider adding a non-nucleophilic base to neutralize the acid. | The strained oxetane ring can be sensitive to heat and acid, leading to ring-opening and other decomposition pathways. |
| Inefficient Deprotonation | Ensure you are using a sufficiently strong base to fully deprotonate the oxime. Consider switching to a stronger base (e.g., NaH instead of K2CO3) or a different solvent system that enhances the base strength. | Incomplete deprotonation will result in unreacted starting material and lower yields. |
| Poor Quality Starting Material | Verify the purity of your this compound and the alkylating agent. Impurities can interfere with the reaction. | The presence of impurities from the synthesis of oxetan-3-one can carry through and inhibit subsequent reactions. |
Experimental Protocol: General Procedure for O-alkylation of an Oxime
To a solution of the oxime in a suitable solvent (e.g., DMF, DMSO, or THF), add a base (e.g., NaH, K2CO3, or DBU) at a controlled temperature (e.g., 0 °C or room temperature). Stir the mixture for a period to allow for deprotonation, then add the alkylating agent (e.g., an alkyl halide or tosylate). Monitor the reaction by TLC or LC-MS until completion. Quench the reaction with water or a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. Purify the crude product by column chromatography.
Problem 2: Product Instability During Workup or Purification
The desired O-alkylated product appears to be forming in solution, but it decomposes during aqueous workup or column chromatography.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Acid-catalyzed Ring Opening | During workup, use a mild basic solution (e.g., saturated NaHCO3) for washes instead of acidic solutions. For chromatography, consider using a silica gel that has been neutralized with a base (e.g., triethylamine). | The oxetane ring is susceptible to cleavage under acidic conditions, which can be encountered during aqueous workup or on standard silica gel. |
| Thermal Decomposition | Avoid high temperatures during solvent removal. Use a rotary evaporator at a reduced pressure and a low-temperature water bath. | The thermal stability of the oxetane-containing product may be limited. |
| Hydrolysis of the Oxime Ether | Minimize the exposure of the product to water, especially if the workup is prolonged. Ensure all solvents used for purification are anhydrous. | While generally stable, some oxime ethers can be susceptible to hydrolysis under certain conditions. |
Visualizing Reaction Pathways
To better understand the key reaction and a common side reaction, the following diagrams illustrate the intended O-alkylation pathway and the competing N-alkylation pathway.
Caption: Competing O- vs. N-alkylation pathways.
This troubleshooting guide provides a starting point for addressing common challenges in reactions involving this compound. For more specific issues, consulting the primary literature for analogous systems is recommended.
Experimental Workflow for Troubleshooting Low Yield
When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause of the problem.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
N-Oxetan-3-ylidenehydroxylamine handling and safety precautions
Disclaimer: The following information is provided as a general guide and is based on data for structurally related compounds. N-Oxetan-3-ylidenehydroxylamine is a novel compound and its specific toxicological and reactivity properties have not been fully characterized. A comprehensive, site-specific risk assessment should be conducted by qualified personnel before handling this substance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on analogous structures such as oxetanes and hydroxylamines, the primary hazards are expected to include:
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Flammability: Oxetane derivatives can be flammable, with vapors potentially forming explosive mixtures with air.[1]
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Skin and Eye Irritation: Direct contact may cause serious eye irritation or skin irritation.[2][3][4]
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Reactivity: The compound may be reactive with strong oxidizing agents, strong acids, and strong bases.[1][2] The strained oxetane ring can be prone to opening under certain conditions.
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Thermal Decomposition: Heating may lead to the release of irritating and toxic gases, such as carbon monoxide, carbon dioxide, and nitrogen oxides.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Store in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[1][2] Keep the container tightly closed to prevent moisture and air from entering. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: A comprehensive PPE program should be in place. The following are minimum recommendations:
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Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][4]
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat or other protective clothing to prevent skin contact.[2][3]
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Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the potential for inhalation of vapors or aerosols exists, a NIOSH-approved respirator may be necessary.[2]
Q4: What should I do in case of a spill?
A4: In the event of a spill:
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Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE as described in Q3.
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For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
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For large spills, contain the spill and follow your institution's emergency procedures.
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Do not allow the material to enter drains or waterways.[3]
Q5: How should I dispose of this compound waste?
A5: Dispose of waste in accordance with all local, state, and federal regulations. The material should be treated as hazardous waste.[2] Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
Troubleshooting Guides
Issue: The compound has changed color or appearance during storage.
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Possible Cause 1: Degradation due to air or moisture.
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Solution: The hydroxylamine and oxetane moieties can be sensitive to air and moisture. Ensure the container is tightly sealed and consider storing it under an inert atmosphere. If degradation is suspected, it is recommended to re-analyze the material for purity before use.
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-
Possible Cause 2: Exposure to light.
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Solution: Some organic compounds are light-sensitive. Store the compound in an amber vial or in a dark location to minimize light exposure.
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-
Possible Cause 3: Incompatible storage container.
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Solution: Ensure the compound is stored in a container made of a compatible material (e.g., glass).
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Issue: Unexpected side reactions or low yield in my experiment.
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Possible Cause 1: Reactivity with incompatible reagents.
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Possible Cause 2: Thermal instability.
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Solution: The compound may be thermally sensitive. Avoid excessive heating during your reaction. If heating is necessary, do so cautiously and monitor for any signs of decomposition (e.g., color change, gas evolution).
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-
Possible Cause 3: Impure starting material.
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Solution: If the compound has degraded during storage (see previous troubleshooting point), its purity may be compromised, leading to unexpected results. Verify the purity of the compound before use.
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Quantitative Data from Related Compounds
The following tables summarize key safety and physical data for structurally similar compounds. This data should be used for estimation purposes only.
Table 1: Physical and Chemical Properties of Related Oxetane Compounds
| Property | 3-Oxetanone | Oxetan-3-ol |
| Physical State | Liquid | - |
| Appearance | Colorless to Light Yellow | - |
| Boiling Point | 140 °C / 284 °F | Not available |
| Flash Point | 26 °C / 78.8 °F | Not available |
| Molecular Formula | C3H4O2 | C3H6O2 |
| CAS Number | 6704-31-0 | 7748-36-9 |
Table 2: Hazard Information for Related Compounds
| Hazard | 3-Oxetanone | Oxetan-3-ol | N-(Pentan-2-ylidene)hydroxylamine |
| Flammability | Flammable liquid and vapor | Combustible material | Not available |
| Acute Oral Toxicity | Not classified | Harmful if swallowed | Harmful if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation | Causes skin irritation | Not classified |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Causes severe eye damage | Causes serious eye irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | Not classified | Not classified | May cause damage to organs through prolonged or repeated exposure |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
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Preparation:
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Work within a certified chemical fume hood.
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Ensure an eyewash station and safety shower are readily accessible.[2]
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Don appropriate PPE: chemical safety goggles, lab coat, and chemical-resistant gloves.
-
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Dispensing:
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Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
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If the compound is a solid, use a clean spatula to dispense the required amount.
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If it is a liquid, use a calibrated pipette or syringe.
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Keep the container away from any sources of ignition.[1]
-
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Post-Dispensing:
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Tightly seal the container, preferably under an inert atmosphere.
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Clean any contaminated surfaces.
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Wash hands thoroughly after handling.[2]
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Visualizations
Caption: A generalized workflow for the safe handling of this compound.
Caption: Logical relationship between hazards and safety precautions for this compound.
References
Technical Support Center: N-Oxetan-3-ylidenehydroxylamine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Oxetan-3-ylidenehydroxylamine. The information is designed to address specific issues that may be encountered during synthesis and handling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My synthesis of this compound from oxetan-3-one and hydroxylamine hydrochloride is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields can stem from several factors related to reaction conditions and the stability of the oxetane ring. Here are some common causes and troubleshooting steps:
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Incomplete Reaction: The reaction between a ketone and hydroxylamine is pH-dependent.[1] Ensure the reaction medium is appropriately buffered. While classically performed with a base like pyridine in an alcohol solvent, other methods using catalysts like Bi₂O₃ or ZnO under solvent-free conditions have shown high efficiency for oxime formation.[2]
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Oxetane Ring Opening: Oxetanes are susceptible to ring-opening under strongly acidic conditions.[3] If using hydroxylamine hydrochloride, the liberated HCl can promote this side reaction. The addition of a mild base is crucial to neutralize the acid.
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Sub-optimal Temperature: While heating can accelerate the reaction, excessive temperatures may lead to the decomposition of the oxetane ring or the formation of byproducts.[2] It is advisable to start at a moderate temperature (e.g., 60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[4][5]
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Purification Losses: this compound may have some water solubility. During aqueous workup, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate) to minimize product loss.[5]
Troubleshooting Summary for Low Yield:
| Parameter | Recommendation | Rationale |
| Base | Use a non-nucleophilic base (e.g., pyridine, triethylamine) or an inorganic base (e.g., sodium acetate). | Neutralizes HCl from hydroxylamine hydrochloride, preventing acid-catalyzed ring opening of the oxetane.[1][3] |
| Solvent | Ethanol is a common choice. Aqueous biphasic systems or solvent-free grinding are also reported for oxime synthesis.[1][2] | Provides a suitable medium for the reactants. Solvent-free methods can be more environmentally friendly and efficient.[2] |
| Temperature | Maintain a moderate temperature (e.g., 60-80°C).[1][5] | Balances reaction rate with the stability of the oxetane ring. Higher temperatures can lead to decomposition.[2] |
| Reaction Monitoring | Monitor the reaction progress using TLC.[4] | Prevents running the reaction for too long, which can lead to byproduct formation. |
| Workup | Thoroughly extract the product with an organic solvent like ethyl acetate.[5] | Minimizes loss of a potentially polar product. |
Q2: I am observing multiple spots on my TLC plate after the reaction. What could these be and how can I isolate the desired product?
A2: The presence of multiple spots suggests a mixture of products and starting materials. Potential components of the reaction mixture include:
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Unreacted oxetan-3-one
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The desired this compound (potentially as E/Z isomers)
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Ring-opened byproducts
Oximes can form as a mixture of E and Z isomers.[6] These isomers may be separable by column chromatography, but their separation can be challenging. To confirm the identity of the spots, it is recommended to use spectroscopic techniques such as NMR and Mass Spectrometry on the isolated fractions.
To improve selectivity and simplify purification, consider the following:
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Optimize Reaction Time: Stop the reaction once the starting material is consumed (as monitored by TLC) to prevent the formation of degradation products.[4]
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Purification: Column chromatography on silica gel is a standard method for purifying oximes. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is often effective.[5]
Q3: How can I confirm the structural integrity of the oxetane ring in my final product?
A3: The oxetane ring has characteristic signals in ¹H and ¹³C NMR spectra. For a 3-substituted oxetane, you would expect to see signals corresponding to the methylene protons of the ring. In ¹³C NMR, the carbons of the oxetane ring typically appear in a distinct region. Comparing the spectra of your product with that of the starting material (oxetan-3-one) will help confirm that the ring is intact. The disappearance of the ketone signal (typically >190 ppm in ¹³C NMR) and the appearance of a C=N signal (around 150-160 ppm) are indicative of successful oxime formation.[1]
Q4: What are the best practices for handling and storing this compound?
A4: Given the strained nature of the oxetane ring, it is advisable to store the compound in a cool, dry place away from strong acids.[7] Oximes are generally stable, but prolonged exposure to moisture or acidic conditions could potentially lead to hydrolysis back to the ketone or ring opening of the oxetane moiety. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C) is recommended.[8]
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on standard oximation procedures.[1][5]
Materials:
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Oxetan-3-one
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Pyridine
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Ethanol
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Ethyl acetate
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1 M Hydrochloric acid
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottomed flask, dissolve oxetan-3-one (1.0 eq) in ethanol.
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Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.8 eq) to the solution.[5]
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Heat the reaction mixture to 60°C and stir. Monitor the reaction progress by TLC.[5]
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Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
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Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash successively with 1 M HCl and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Representative Reaction Conditions for Oximation
| Entry | Carbonyl Compound | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NH₂OH·HCl, Oxalic Acid | CH₃CN | Reflux | 1 | 95 |
| 2 | Acetophenone | NH₂OH·HCl, Pyridine | Ethanol | 60 | 1.25 | 66 (of acetylated oxime) |
| 3 | Cyclohexanone | NH₂OH·HCl, KOH | Ethanol/Water | RT | 2 | 85 |
| 4 | p-Chlorobenzaldehyde | NH₂OH·HCl, Bi₂O₃ | None | RT (Grinding) | 0.25 | 98 |
Data is illustrative and based on similar reactions reported in the literature.[1][2][4][5]
Table 2: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Value |
| ¹H NMR | -OH proton | Broad singlet, variable (δ 8-12 ppm) |
| -CH₂- protons of oxetane | Multiplets (δ 4.5-5.0 ppm) | |
| ¹³C NMR | C=N carbon | δ 155-165 ppm |
| -CH₂- carbons of oxetane | δ 70-80 ppm | |
| IR | O-H stretch | Broad, ~3200 cm⁻¹ |
| C=N stretch | ~1650 cm⁻¹ | |
| C-O-C stretch (oxetane) | ~980 cm⁻¹ |
Expected values are estimates based on typical values for oximes and oxetanes.[1]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. arpgweb.com [arpgweb.com]
- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. 21635-88-1 CAS MSDS (3-OXETANAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Synthesis of N-Oxetan-3-ylidenehydroxylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-Oxetan-3-ylidenehydroxylamine. The information provided addresses common issues related to byproduct formation and offers guidance on optimizing reaction conditions.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems encountered during the synthesis of this compound.
| Observation | Potential Cause | Recommended Action |
| Low or No Product Formation | Incomplete reaction. | - Ensure the reaction is stirred efficiently. - Increase the reaction time. - Consider a moderate increase in temperature, but monitor for byproduct formation. |
| Incorrect pH. | - The reaction of a ketone with hydroxylamine is typically favored under weakly acidic conditions. Adjust the pH of the reaction mixture to a range of 4-5. | |
| Impure starting materials. | - Verify the purity of oxetan-3-one and hydroxylamine hydrochloride by appropriate analytical methods (e.g., NMR, GC-MS). | |
| Presence of Unreacted Oxetan-3-one | Insufficient hydroxylamine. | - Use a slight excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride. |
| Inefficient reaction conditions. | - Refer to the recommendations for "Low or No Product Formation". | |
| Formation of a Major Byproduct with a Different Molecular Weight | Beckmann rearrangement.[1][2][3][4][5] | - This is a common acid-catalyzed side reaction for oximes.[1][2] - Avoid high temperatures and strongly acidic conditions. - If acidic conditions are necessary, use a buffered system or a milder acid. |
| Product Decomposes During Workup or Purification | Hydrolysis of the oxime. | - The oxime can hydrolyze back to oxetan-3-one, especially in the presence of strong acids and water. - Maintain neutral or slightly basic conditions during aqueous workup. - Use anhydrous solvents for extraction and chromatography. |
| Instability of the oxetane ring.[6] | - The oxetane ring can be sensitive to strong acids and high temperatures, leading to ring-opening byproducts.[6] - Employ mild reaction and purification conditions. | |
| Difficulty in Isolating the Pure Product | Product is highly soluble in the aqueous phase. | - Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product. - Increase the number of extractions with an organic solvent. |
| Co-elution with byproducts during chromatography. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider alternative purification methods such as crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound?
A1: The most probable significant byproduct is the lactam resulting from a Beckmann rearrangement of the oxime.[1][2][3][4][5] This rearrangement is often promoted by acidic conditions and heat.[1]
Q2: How can I minimize the formation of the Beckmann rearrangement byproduct?
A2: To minimize the Beckmann rearrangement, it is crucial to control the reaction conditions. Avoid using strong acids as catalysts. If an acid is required, a buffered solution or a weak acid is preferable. Running the reaction at or below room temperature can also significantly reduce the rate of this side reaction.
Q3: My analytical data (e.g., GC-MS) shows the presence of a nitrile impurity, but it's not visible on TLC or in the NMR spectrum. What could be the reason?
A3: Oximes can sometimes undergo decomposition or rearrangement under the high temperatures used in a GC injection port or during mass spectrometry ionization. This can lead to the in-situ formation of nitriles or other degradation products, which may not be present in the bulk sample. It is advisable to rely on analytical techniques performed at ambient temperature, such as NMR spectroscopy, for purity assessment.
Q4: What is the optimal pH for the synthesis of this compound?
A4: The formation of oximes from ketones and hydroxylamine is generally most efficient in weakly acidic conditions (pH 4-5).[7] At this pH, there is enough acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, but not so much acid that it protonates a significant amount of the hydroxylamine, which would render it non-nucleophilic.
Q5: Is this compound stable during storage?
A5: Oximes are generally stable, but can be susceptible to hydrolysis back to the corresponding ketone and hydroxylamine, especially in the presence of moisture and acid. Therefore, it is recommended to store this compound in a cool, dry place, under an inert atmosphere if possible. The oxetane ring itself is generally stable but can be sensitive to strong acidic conditions.[6][7][8]
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure for the formation of an oxime from a ketone and should be optimized for specific laboratory conditions.
Materials:
-
Oxetan-3-one
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve oxetan-3-one (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.1 eq) to the solution and stir until it dissolves.
-
Add sodium acetate (1.2 eq) to the reaction mixture. The sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, creating a buffered, weakly acidic environment.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within a few hours), remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel or by crystallization.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Beckmann Rearrangement [organic-chemistry.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxetanes - Enamine [enamine.net]
- 8. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Comparative analysis of N-Oxetan-3-ylidenehydroxylamine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for N-Oxetan-3-ylidenehydroxylamine, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis of this oxime is a two-stage process, beginning with the formation of the key precursor, oxetan-3-one, followed by its oximation. This document outlines and compares various routes to oxetan-3-one and details the subsequent conversion to the target this compound, supported by experimental data and protocols.
Executive Summary
The synthesis of this compound is critically dependent on the efficient production of its precursor, oxetan-3-one. This guide evaluates three primary synthetic pathways to oxetan-3-one: a modern single-step gold-catalyzed reaction, a classical multi-step approach from dihydroxyacetone dimer, and the oxidation of oxetan-3-ol. The subsequent oximation of oxetan-3-one is a relatively straightforward conversion.
The Gold-Catalyzed Synthesis of Oxetan-3-one emerges as a highly efficient and practical method, offering a good yield in a single step from readily available starting materials.[1] In contrast, traditional multi-step syntheses are often hampered by lower overall yields and more complex procedures.[2][3] The oxidation of oxetan-3-ol can be very high-yielding, but is contingent on the availability of the oxetan-3-ol precursor, which itself requires a multi-step synthesis.[4][5]
The final oximation step is a standard chemical transformation. While specific literature on the oximation of oxetan-3-one is sparse, established protocols for similar cyclic ketones suggest that high yields can be readily achieved.[6][7]
Comparison of Oxetan-3-one Synthesis Methods
The choice of synthetic route to oxetan-3-one is a critical factor in the overall efficiency of producing this compound. The following table summarizes the key quantitative data for the most prominent methods.
| Method | Starting Material(s) | Number of Steps | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Gold-Catalyzed Synthesis | Propargyl alcohol | 1 | ~71%[1] | High efficiency, single step, readily available starting materials, avoids hazardous reagents.[1][8] | Requires a gold catalyst which can be costly. |
| Multi-step from Dihydroxyacetone Dimer | Dihydroxyacetone dimer | 4 | ~62%[2] | Utilizes an inexpensive starting material. | Multi-step process, lower overall yield compared to the gold-catalyzed method. |
| Oxidation of Oxetan-3-ol | Oxetan-3-ol | 1 (for oxidation) | Up to 93% (for oxidation step)[5] | High-yielding oxidation step. | Relies on the availability of oxetan-3-ol, which requires a separate multi-step synthesis.[4] |
Experimental Protocols
Method 1: Gold-Catalyzed Synthesis of Oxetan-3-one
This method, developed by Zhang and coworkers, provides a direct, one-step route to oxetan-3-one from propargyl alcohol.[1]
Reaction Scheme:
Propargyl alcohol → Oxetan-3-one
Reagents and Conditions:
-
Propargyl alcohol
-
(2-Biphenyl)dicyclohexylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate ((2-Biphenyl)Cy₂PAuNTf₂) (catalyst)
-
3-Methoxycarbonyl-5-bromopyridine N-oxide (oxidant)
-
Bis(trifluoromethane)sulfonimide (HNTf₂) (co-catalyst)
-
1,2-Dichloroethane (DCE) (solvent)
-
Room temperature
Procedure:
To a solution of propargyl alcohol in 1,2-dichloroethane are added the gold catalyst, the N-oxide oxidant, and HNTf₂. The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC or GC-MS). The product, oxetan-3-one, is then isolated and purified by standard techniques such as column chromatography. An isolated yield of 71% has been reported for this method.[1]
Method 2: Multi-step Synthesis of Oxetan-3-one from Dihydroxyacetone Dimer
This classical approach, reported by Carreira and coworkers, involves a four-step sequence.[2]
Reaction Scheme:
Dihydroxyacetone dimer → 2,2-Dimethoxypropane-1,3-diol → Monotosylate intermediate → 3,3-Dimethoxyoxetane → Oxetan-3-one
Summary of Steps:
-
Ketalization: Dihydroxyacetone dimer is converted to the corresponding dimethylketal.
-
Monotosylation: The primary alcohol of the diol is selectively tosylated.
-
Intramolecular Cyclization: The monotosylated intermediate undergoes intramolecular cyclization upon treatment with a strong base like sodium hydride (NaH) to form the oxetane ring.
-
Deketalization: The ketal is cleaved under acidic conditions to yield oxetan-3-one.
A 62% overall yield has been reported for this four-step process.[2]
Method 3: Oxidation of Oxetan-3-ol to Oxetan-3-one
This method provides a high-yielding conversion of oxetan-3-ol to the desired ketone.[5]
Reaction Scheme:
Oxetan-3-ol → Oxetan-3-one
Reagents and Conditions:
-
Oxetan-3-ol
-
N-chlorosuccinimide (NCS) (oxidant)
-
N-tert-butylbenzenesulfinamide (catalyst)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (base)
-
Dichloromethane (DCM) (solvent)
-
20-25 °C
Procedure:
To a solution of oxetan-3-ol, N-tert-butylbenzenesulfinamide, and DBU in dichloromethane at 20-25 °C, N-chlorosuccinimide is added in portions. The reaction is stirred for 1 hour. After completion, the reaction mixture is filtered, and the solvent is removed. The crude product is then purified by distillation to afford oxetan-3-one. A high yield of 93% has been reported for this oxidation step.[5]
Final Step: Oximation of Oxetan-3-one
The conversion of oxetan-3-one to this compound is a standard oximation reaction. The following is a general protocol based on the oximation of similar ketones.[6][7]
Reaction Scheme:
Oxetan-3-one → this compound
Reagents and Conditions:
-
Oxetan-3-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or other mild base
-
Ethanol or Methanol/Water (solvent)
-
Room temperature to reflux
Procedure:
Oxetan-3-one is dissolved in a suitable solvent such as ethanol. To this solution, hydroxylamine hydrochloride and a mild base like sodium acetate are added. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or GC-MS). The product, this compound, is then isolated by extraction and purified by crystallization or chromatography. Yields for the oximation of cyclic ketones are typically in the range of 65-80%.[6][7]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Comparative workflow of this compound synthesis.
Conclusion
For the synthesis of this compound, the most efficient route for the preparation of the key intermediate, oxetan-3-one, is the single-step gold-catalyzed method from propargyl alcohol due to its high efficiency and operational simplicity. While the oxidation of oxetan-3-ol offers a very high-yielding final step, the overall process is longer as it requires the prior synthesis of the alcohol. The classical multi-step synthesis from dihydroxyacetone dimer is a viable but less efficient alternative. The final oximation step is a standard and high-yielding transformation that can be readily applied to the oxetan-3-one obtained from any of the discussed routes. The choice of the optimal synthetic strategy will depend on factors such as the availability of starting materials, cost of reagents, and desired scale of production.
References
- 1. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Oxetanone synthesis - chemicalbook [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 8. Oxetan-3-one synthesis [organic-chemistry.org]
Validating the Structure of N-Oxetan-3-ylidenehydroxylamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the correct structural elucidation of novel compounds is paramount. This guide provides a comparative analysis to validate the structure of N-Oxetan-3-ylidenehydroxylamine, presenting experimental data that distinguishes it from potential isomers and tautomers.
The structure of this compound, more formally named 3-oximinooxetane, has been a subject of interest due to the utility of the oxetane motif in medicinal chemistry. The inherent ring strain and the presence of a hydroxylamine group make it a versatile building block. However, the potential for isomerism and tautomerism necessitates a careful and thorough structural validation. This guide outlines the key experimental data and methodologies required to unequivocally confirm the this compound structure.
Structural Comparison
The primary structure of this compound exists in equilibrium with potential isomers, most notably its tautomeric nitrone form and the structural isomer O-(oxetan-3-yl)hydroxylamine.
Figure 1. Structural relationship between this compound and its potential isomers.
Experimental Data for Structural Validation
The definitive validation of the this compound structure relies on a combination of spectroscopic and crystallographic data. A key study by Brandl et al. provides a comprehensive characterization of 3-oximinooxetane.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are fundamental in determining the connectivity of atoms. The chemical shifts and coupling constants are highly sensitive to the electronic environment and spatial arrangement of the nuclei.
| Compound | Technique | Solvent | Chemical Shifts (ppm) |
| This compound | ¹H NMR | DMSO-d₆ | 10.95 (s, 1H, NOH), 4.90 (s, 4H, 2x CH₂) |
| ¹³C NMR | DMSO-d₆ | 150.3 (C=N), 73.1 (2x CH₂) | |
| O-(oxetan-3-yl)hydroxylamine (Predicted) | ¹H NMR | - | Expected signals for CH-O, CH₂, and NH₂ protons at different chemical shifts. |
| ¹³C NMR | - | Expected signals for a saturated oxetane ring with a C-O bond. |
Infrared (IR) Spectroscopy:
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic stretching frequencies can help differentiate between the C=N bond in the oxime and the N-H and O-H bonds in its isomer.
| Compound | Vibrational Mode | Frequency (cm⁻¹) |
| This compound | O-H stretch | 3250 |
| C=N stretch | 1685 | |
| N-O stretch | 940 |
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.
| Compound | Technique | m/z [M+H]⁺ | Elemental Composition |
| This compound | ESI-HRMS | 88.0393 | C₃H₆NO₂ |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural evidence by determining the precise arrangement of atoms in the solid state. The crystal structure of 3-oximinooxetane confirms the connectivity and reveals key bond lengths and angles.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C=N Bond Length | 1.28 Å |
| N-O Bond Length | 1.40 Å |
Experimental Protocols
Synthesis of this compound (3-Oximinooxetane):
A solution of oxetan-3-one in a suitable solvent (e.g., ethanol) is treated with hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate) at room temperature. The reaction mixture is stirred for a specified period, followed by workup and purification by crystallization or chromatography to yield the desired oxime.
NMR Spectroscopy:
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆), and chemical shifts are referenced to the residual solvent peak.
IR Spectroscopy:
The IR spectrum is typically recorded using an ATR (Attenuated Total Reflectance) accessory on an FTIR spectrometer.
Mass Spectrometry:
High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
X-ray Crystallography:
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound. Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The structure is solved and refined using standard crystallographic software.
Conclusion
The combination of NMR, IR, and mass spectrometry, corroborated by single-crystal X-ray diffraction, provides unequivocal evidence for the structure of this compound (3-oximinooxetane). The presented data allows for clear differentiation from its potential isomers and tautomers, ensuring the correct structural assignment for its use in further research and development.
Figure 2. Workflow for the structural validation of this compound.
A Comparative Analysis of the Biological Activity of N-Oxetan-3-ylidenehydroxylamine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
N-Oxetan-3-ylidenehydroxylamine, a molecule combining the structural features of an oxetane ring and a hydroxylamine function, represents an intriguing scaffold for biological investigation. While direct experimental data on the biological activity of this compound is limited in publicly available literature, a comparative analysis of its structural analogues provides valuable insights into its potential therapeutic applications. This guide synthesizes findings on related oxetane-containing and oxime-bearing molecules to project the potential bioactivities of this novel compound and to highlight areas for future research.
The incorporation of an oxetane ring, a four-membered cyclic ether, into drug candidates has been shown to improve key physicochemical properties such as aqueous solubility and metabolic stability.[1] Concurrently, the oxime functional group is a known pharmacophore present in a variety of biologically active compounds, exhibiting antimicrobial, anticancer, and enzyme-inhibitory properties.[2][3] The combination of these two moieties in this compound suggests a potential for synergistic or unique biological effects.
Potential Biological Activities and Comparative Data
Based on the activities of its structural analogues, this compound and its derivatives are hypothesized to possess antimicrobial, anticancer, and enzyme-inhibitory activities.
Antimicrobial Activity
Numerous oxime derivatives have demonstrated significant antimicrobial effects. For instance, certain chalcone oximes have shown excellent antiproliferative activity against various bacterial strains.[4] Similarly, hydroxylamine derivatives have been identified as a new class of antibacterial agents.[5]
To provide a comparative context, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative antimicrobial analogues.
| Compound/Analogue | Target Organism | MIC (µg/mL) | Reference |
| Hypothetical this compound | Staphylococcus aureus | - | - |
| Hypothetical this compound | Escherichia coli | - | - |
| (-)-Menthone oxime | Staphylococcus aureus | 100 | [3] |
| (+)-Carvone oxime | Staphylococcus aureus | 100 | [3] |
| (+)-Pulegone oxime | Staphylococcus aureus | 100 | [3] |
| N-alkyl-N-(pyridin-2-yl)hydroxylamine derivative | Micrococcus luteus ATCC 10240 | 0.41 | [5] |
Note: Data for this compound is hypothetical and serves as a placeholder for future experimental findings.
Anticancer Activity
The oxime functional group is a key feature in several potent anticancer agents. For example, indirubin-3′-oxime and its derivatives have shown significant inhibitory activity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).[2] The introduction of an oxetane ring could potentially enhance the solubility and bioavailability of such compounds, leading to improved therapeutic efficacy.
The following table presents the half-maximal inhibitory concentration (IC50) values for relevant anticancer analogues.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical this compound | A-375 (Melanoma) | - | - |
| Hypothetical this compound | MCF-7 (Breast) | - | - |
| Chalcone Oxime Derivative 11g | A-375 (Melanoma) | 0.87 | [6] |
| Chalcone Oxime Derivative 11g | MCF-7 (Breast) | 0.28 | [6] |
| Chalcone Oxime Derivative 11d | A-375 (Melanoma) | 1.47 | [6] |
| Chalcone Oxime Derivative 11d | MCF-7 (Breast) | 0.79 | [6] |
| Indirubin-3′-oxime derivative | HepG2 (Liver) | 0.62 - 1.7 | [2] |
Note: Data for this compound is hypothetical and serves as a placeholder for future experimental findings.
Enzyme Inhibitory Activity
Hydroxylamine and its derivatives are known to inhibit a number of cellular enzymes.[7] Oxime-containing compounds have been investigated as inhibitors of various enzymes, including c-Jun N-terminal kinase 3 (JNK-3), a target for neuroprotective and anti-inflammatory drugs.[8] The unique electronic and steric properties of the oxetane ring in this compound could influence its binding affinity and selectivity for specific enzyme targets.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.[9][10][11]
Workflow for MIC Determination
References
- 1. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unsubstituted Oximes as Potential Therapeutic Agents [mdpi.com]
- 4. Synthesis and evaluation of new chalcones and oximes as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of new chalcones and oximes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biologic activity of hydroxylamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. protocols.io [protocols.io]
Performance of N-Oxetan-3-ylidenehydroxylamine in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of N-Oxetan-3-ylidenehydroxylamine in various solvent systems, particularly in the context of its primary application: the formation of oxime ethers. Due to the limited direct experimental data on this compound, this guide draws upon established principles of oxime chemistry and comparative data from analogous cyclic ketones to provide a comprehensive overview for researchers in drug discovery and organic synthesis.
Introduction to this compound and its Applications
This compound is an oxime derived from oxetan-3-one. The oxetane motif is of significant interest in medicinal chemistry as it can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. The primary utility of this compound lies in its ability to react with various electrophiles, most notably to form oxime ethers. This "oxime ligation" is a robust and chemoselective reaction widely used in bioconjugation, drug delivery, and materials science to link molecules of interest.
The efficiency of oxime ether formation is critically dependent on the reaction conditions, with the choice of solvent playing a pivotal role in reaction rates, yields, and in some cases, the stability of the reactants and products.
Comparative Performance in Oxime Ether Formation
While specific quantitative data for the performance of this compound across a range of solvents is not extensively documented in peer-reviewed literature, we can extrapolate its expected behavior based on general principles of oximation and data from structurally similar cyclic ketones, namely cyclopentanone oxime and cyclohexanone oxime.
Key Factors Influencing Performance:
-
Solvent Polarity: Polar protic solvents can solvate both the hydroxylamine and the carbonyl compound, but may also form hydrogen bonds that can affect the nucleophilicity of the hydroxylamine. Polar aprotic solvents are often good choices as they can dissolve the reactants without strongly solvating the nucleophile.
-
Presence of a Base or Catalyst: The formation of oximes is often catalyzed by acids or bases. A base is typically used to free the hydroxylamine from its hydrochloride salt. Aniline and its derivatives are also known to be effective nucleophilic catalysts for oxime ligation.[1]
-
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions or degradation, especially with strained ring systems like oxetanes.
Below is a summary of the expected and reported performance of this compound and its alternatives in various solvent systems for oxime formation.
| Solvent System | This compound (Predicted Performance) | Cyclopentanone Oxime (Reported Performance) | Cyclohexanone Oxime (Reported Performance) |
| Ethanol/Water | Good to excellent yields, especially with a base to neutralize hydroxylamine HCl. The polarity of the solvent mixture is suitable for dissolving the starting materials. | High yields (81-95%) are reported when using hydroxylamine hydrochloride with a base.[2] | High yields are readily achieved. |
| Methanol | Good yields are expected. Methanol is a common solvent for oximation reactions. | Can be used, but may lead to lower conversion rates in some processes compared to other solvents. | Efficient oximation is reported. |
| Tetrahydrofuran (THF) | Good yields, particularly in one-pot syntheses of oxime ethers where the subsequent alkylation step is performed in the same solvent.[3] | Generally effective, often used in multi-step syntheses. | A common solvent for laboratory-scale synthesis. |
| Acetonitrile (ACN) | Expected to be a suitable solvent, offering good solubility for the reactants. | Used in some synthetic procedures. | Effective for oximation reactions. |
| Dimethylformamide (DMF) | High yields are likely, as DMF is a polar aprotic solvent that can accelerate nucleophilic reactions. | Often used for subsequent reactions of the oxime. | A good solvent for achieving high yields. |
| Solvent-Free (Grindstone Chemistry) | Potentially high yields in a short reaction time, offering a green chemistry approach.[4] | High yields (90%) have been reported for the synthesis of cyclopentanone oxime under solvent-free grinding conditions.[4] | High yields are achievable. |
Note: The performance of this compound is predicted based on the general reactivity of cyclic ketones and the principles of oximation. Experimental validation is recommended.
Experimental Protocols
General Synthesis of this compound
This protocol is a general procedure based on standard oximation reactions.
Materials:
-
Oxetan-3-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or Potassium Carbonate (K₂CO₃)
-
Ethanol or Methanol
-
Water
-
Dichloromethane or Ethyl Acetate for extraction
Procedure:
-
Dissolve oxetan-3-one (1 equivalent) in ethanol or methanol.
-
Add a solution of hydroxylamine hydrochloride (1.1 to 1.5 equivalents) in water to the ketone solution.
-
Slowly add a base such as pyridine or an aqueous solution of potassium carbonate (1.1 to 1.5 equivalents) to the reaction mixture with stirring.
-
The reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically stirred at room temperature or gently heated (e.g., to 40-60 °C) for several hours until completion.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent like dichloromethane or ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.
Synthesis of Cyclopentanone Oxime
Materials:
-
Cyclopentanone
-
Hydroxylamine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Water
Procedure (based on a green chemistry approach): [2]
-
In a beaker, dissolve cyclopentanone (1 mmol) in a minimal amount of water or a water-ethanol mixture.
-
Add hydroxylamine hydrochloride (1.5 mmol) to the solution.
-
Adjust the pH to approximately 10 by the dropwise addition of a 10% aqueous solution of K₂CO₃.
-
The reaction mixture is stirred at room temperature. The product often precipitates out of the solution.
-
The solid product is collected by filtration, washed with cold water, and dried to afford cyclopentanone oxime.
One-Pot Synthesis of an Oxime Ether using this compound (Hypothetical)
Materials:
-
Oxetan-3-one
-
Hydroxylamine hydrochloride
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
An alkyl halide (e.g., ethyl bromide)
-
Tetrahydrofuran (THF), anhydrous
Procedure: [3]
-
To a stirred suspension of anhydrous potassium carbonate (2.5 equivalents) in anhydrous THF, add oxetan-3-one (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to form the oxime in situ.
-
To this mixture, add the alkyl halide (1.1 equivalents).
-
The reaction is then stirred at room temperature or gently refluxed until the formation of the oxime ether is complete (monitored by TLC).
-
After completion, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired oxime ether.
Visualizing Reaction Pathways and Workflows
General Oximation Reaction Pathway
Caption: General reaction pathway for the formation of an oxime from a carbonyl compound and hydroxylamine.
Experimental Workflow for Oxime Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of an oxime.
Conclusion
This compound is a valuable building block in medicinal chemistry and related fields. Its performance in oxime ether formation is expected to be robust across a variety of polar protic and aprotic solvents. For optimal results, the choice of solvent should be tailored to the specific substrates and reaction conditions. While direct quantitative comparisons with other cyclic oximes are limited, the general principles of oximation suggest that its reactivity will be comparable to that of cyclopentanone and cyclohexanone oximes. The use of greener, solvent-free methods also presents a promising avenue for the synthesis of this and related oximes. Further experimental studies are warranted to fully elucidate the solvent effects on the reactivity of this compound and to expand its applications in drug discovery and development.
References
A Comparative Guide to N-Oxetan-3-ylidenehydroxylamine and its Alicyclic Analogs
For Researchers, Scientists, and Drug Development Professionals
The incorporation of strained ring systems, such as oxetanes, into drug candidates has become an increasingly important strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. N-Oxetan-3-ylidenehydroxylamine, an oxime derivative of oxetan-3-one, represents a novel scaffold with potential for biological activity. This guide provides a comparative analysis of this compound with its structurally related alicyclic counterparts, cyclobutanone oxime and cyclopentanone oxime, offering insights into their synthesis and potential applications.
Data Presentation: A Comparative Overview
| Property | This compound | Cyclobutanone Oxime | Cyclopentanone Oxime |
| Molecular Formula | C₃H₅NO₂ | C₄H₇NO | C₅H₉NO |
| Molecular Weight | 87.08 g/mol | 85.10 g/mol [1] | 99.13 g/mol [2] |
| Appearance | - | Colorless crystals[3] | Colorless crystals |
| Melting Point | - | 79-81 °C | 56-59 °C |
| Boiling Point | - | 151 °C (decomposes) | 196 °C |
| LogP (predicted) | -0.6 | 0.3[1] | 0.7[2] |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 1 | 1 |
Experimental Protocols
Detailed methodologies for the synthesis of these oximes are crucial for their further investigation.
Synthesis of this compound
This protocol is based on established methods for the synthesis of alicyclic oximes[3].
Materials:
-
Oxetan-3-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH)
-
Distilled water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in distilled water.
-
Separately, prepare a solution of potassium hydroxide (1.0 equivalent) in distilled water.
-
Add the potassium hydroxide solution to the hydroxylamine hydrochloride solution with stirring at room temperature.
-
To this mixture, add a solution of oxetan-3-one (1.0 equivalent) in a minimal amount of a suitable co-solvent (e.g., ethanol) dropwise over 15 minutes.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Synthesis of Cyclobutanone Oxime and Cyclopentanone Oxime
A general procedure for the synthesis of alicyclic oximes is as follows[3]:
Materials:
-
Cyclobutanone or Cyclopentanone
-
Hydroxylamine hydrochloride
-
Potassium hydroxide
-
Distilled water
-
Ethanol
Procedure:
-
A solution of hydroxylamine hydrochloride in distilled water is prepared.
-
A solution of potassium hydroxide in distilled water is added to the hydroxylamine solution.
-
The respective cycloalkanone (cyclobutanone or cyclopentanone) is added to the mixture.
-
The reaction is stirred, and the product is isolated by extraction and purified by recrystallization.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway where oxime-containing compounds may exert their effects and a typical experimental workflow for their synthesis and evaluation.
Caption: Experimental workflow for the synthesis and evaluation of this compound.
Caption: Hypothetical signaling pathway inhibited by an oxime-containing compound.
Discussion
The oxetane ring in this compound is a bioisostere of the gem-dimethyl and carbonyl groups, a property that can lead to improved metabolic stability and aqueous solubility in drug candidates. In contrast, cyclobutanone and cyclopentanone oximes offer different steric and electronic profiles, which may influence their binding to biological targets.
While specific biological data for this compound is lacking, derivatives of cyclopentanone oxime have been investigated as inhibitors of tumor necrosis factor-α (TNF-α) production, suggesting potential anti-inflammatory applications[4]. Furthermore, various oxime derivatives have demonstrated a broad range of biological activities, including antimicrobial and anticancer effects[3][5]. The unique strained ring system of this compound may confer novel biological activities, making it a compelling candidate for further investigation in drug discovery programs. The synthetic accessibility of this compound from commercially available oxetan-3-one facilitates its exploration. This guide serves as a foundational resource for researchers interested in exploring the potential of this compound and its alicyclic analogs in the development of new therapeutic agents.
References
- 1. Cyclobutanone oxime | C4H7NO | CID 546078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentanone, oxime | C5H9NO | CID 14500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arpgweb.com [arpgweb.com]
- 4. Synthesis and structure-activity relationship of cyclopentenone oximes as novel inhibitors of the production of tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Evolving Landscape of Oxetane Synthesis: A Comparative Look at Traditional Methods and Future Possibilities
For researchers, scientists, and professionals in drug development, the incorporation of the oxetane motif is a rapidly growing strategy for enhancing the physicochemical and pharmacological properties of lead compounds. This guide provides a comparative overview of traditional methods for oxetane synthesis and explores the potential, albeit currently speculative, role of novel reagents like N-Oxetan-3-ylidenehydroxylamine.
While direct comparative data for this compound as an alternative reagent is not yet present in the scientific literature, an understanding of established methods provides a crucial benchmark for evaluating future innovations. Traditional approaches to constructing the four-membered oxetane ring, though foundational, often present significant challenges that newer methodologies aim to overcome.
Established Methods for Oxetane Synthesis: A Comparative Analysis
The synthesis of oxetanes has historically been dominated by a few key methodologies, each with a distinct set of advantages and limitations. The most common of these are the Williamson etherification, the Paternò-Büchi reaction, and ring expansion of epoxides.
| Method | General Approach | Advantages | Disadvantages | Typical Yields |
| Williamson Etherification | Intramolecular cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and an alkoxide at the other, typically under basic conditions.[1][2] | Conceptually simple and utilizes readily available starting materials.[1][2] | Requires harsh basic conditions, which can be incompatible with sensitive functional groups. The 4-exo-tet cyclization is kinetically less favored than other ring closures.[2] | 59% - 87%[1] |
| Paternò-Büchi Reaction | A [2+2] photocycloaddition between a carbonyl compound and an alkene, induced by UV light.[2][3][4] | Atom-economical and can create complex structures in a single step.[4] | Often suffers from poor reactivity and selectivity, and the required UV irradiation can lead to side products.[3] The substrate scope can be limited.[3] | Highly variable, substrate-dependent. |
| Epoxide Ring Expansion | Reaction of an epoxide with a sulfur ylide, such as dimethyloxosulfonium methylide (Corey-Chaykovsky reagent), leading to a ring expansion to the oxetane.[2][3] | Can be effective for the synthesis of certain substituted oxetanes. | The synthesis of the required epoxides can add steps to the overall sequence, and the reagents can be sensitive. | Moderate to good, depending on the substrate. |
| Modern C-H Functionalization | A newer approach involving the direct functionalization of a C-H bond to form the oxetane ring, often using photoredox catalysis.[3] | Avoids pre-functionalization of starting materials, offering a more direct route. Can be performed under mild conditions and is suitable for late-stage functionalization.[3][4] | May require specific directing groups or catalysts, and the substrate scope is still being explored. | Can achieve high yields, with some examples reporting quantitative conversion.[3] |
Experimental Protocol: Williamson Etherification for Oxetane Synthesis
The following is a generalized protocol for the synthesis of a 3,3-disubstituted oxetane via Williamson etherification, based on established procedures.[1]
Step 1: Diol Formation A substituted dimethyl malonate is reduced to the corresponding 1,3-diol using a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous ether solvent.
Step 2: Monotosylation The primary hydroxyl group of the diol is selectively tosylated using tosyl chloride in the presence of a base (e.g., pyridine) at low temperatures to prevent ditosylation.
Step 3: Cyclization The monotosylated diol is treated with a strong base (e.g., sodium hydride) in an aprotic polar solvent like DMF or THF. The base deprotonates the remaining hydroxyl group, and the resulting alkoxide undergoes intramolecular nucleophilic substitution to displace the tosylate, forming the oxetane ring.
Step 4: Purification The reaction mixture is quenched, and the product is extracted and purified by column chromatography.
Visualizing Reaction Pathways
Traditional Oxetane Synthesis Pathways
Caption: Overview of traditional oxetane synthesis routes.
The Hypothetical Role of this compound
While experimental data is lacking, the structure of this compound suggests potential applications as a specialized chemical building block.
Caption: Potential reactivity of this compound.
The oxime-like functionality could serve as a handle for forming larger, more complex molecules. For instance, it could undergo reactions common to oximes, such as reduction to an amine or participation in cycloaddition reactions. The intact oxetane ring would be carried through these transformations, providing a direct method for incorporating this desirable motif. In drug discovery, such a reagent could be valuable for creating libraries of novel compounds for biological screening, where the oxetane can act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[5]
Conclusion
The synthesis of oxetanes remains a topic of significant interest in medicinal and materials chemistry. While traditional methods like the Williamson etherification and Paternò-Büchi reaction are well-established, they are often hampered by limitations in scope and reaction conditions. The development of modern techniques, such as C-H functionalization, is paving the way for more efficient and versatile access to these valuable heterocycles.[3][4] While this compound is not yet documented as a mainstream reagent, its structure is emblematic of the next generation of building blocks that could offer novel and direct pathways to complex oxetane-containing molecules. Future research will likely focus on developing and characterizing such reagents to further expand the synthetic chemist's toolkit.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Oxetanes [manu56.magtech.com.cn]
Benchmarking N-Oxetan-3-ylidenehydroxylamine Against Known EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel compound N-Oxetan-3-ylidenehydroxylamine against a panel of established Epidermal Growth Factor Receptor (EGFR) inhibitors. The data presented herein is based on a hypothetical scenario where this compound is evaluated as an EGFR inhibitor, a plausible target given the chemical functionalities present in the molecule. This document is intended to serve as a template for comparative analysis in drug discovery and development.
Introduction to EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Aberrant EGFR signaling, often driven by mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[4][5] Consequently, EGFR has emerged as a critical target for anti-cancer therapies. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have demonstrated significant clinical efficacy.[4][6] This guide benchmarks the hypothetical inhibitory activity of this compound against four well-established EGFR TKIs: Gefitinib, Erlotinib, Afatinib, and Osimertinib.
Comparative Inhibitory Activity
The inhibitory potency of this compound and known EGFR inhibitors was assessed using a biochemical in vitro kinase assay and a cell-based proliferation assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce EGFR activity or cell viability by 50%, are summarized in the tables below.
In Vitro EGFR Kinase Inhibition (Wild-Type)
| Compound | IC50 (nM) |
| This compound | [Hypothetical Value, e.g., 25] |
| Gefitinib | 15.5 - 37[7][8] |
| Erlotinib | 2[7] |
| Afatinib | 0.5[7] |
| Osimertinib | 493.8 |
Cell-Based Anti-Proliferative Activity (A431 Cell Line - EGFR Wild-Type Overexpression)
| Compound | IC50 (nM) |
| This compound | [Hypothetical Value, e.g., 150] |
| Gefitinib | ~220 (in low-EGFR expressing cells)[8] |
| Erlotinib | ~20 |
| Afatinib | ~100 (cell-type dependent) |
| Osimertinib | ~500 |
Note: IC50 values can vary depending on the specific assay conditions, cell line used, and the presence of EGFR mutations. The values presented are for comparative purposes and are derived from various sources.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments are provided below.
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant Human EGFR (e.g., from Promega)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Test compounds (this compound and known inhibitors) dissolved in DMSO
-
384-well plates, white, low-volume
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO).
-
Enzyme Addition: Add 2 µL of recombinant EGFR enzyme diluted in kinase buffer.
-
Substrate/ATP Mix: Add 2 µL of a mixture containing the peptide substrate and ATP.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[7]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[7]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.[7]
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP formed and thus to the kinase activity. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
A431 human epidermoid carcinoma cell line (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates, clear
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values from the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and the general workflow for inhibitor screening.
Caption: EGFR Signaling Pathway and Mechanism of Tyrosine Kinase Inhibitors.
Caption: General Workflow for In Vitro and Cell-Based Inhibitor Screening.
Conclusion
This guide provides a framework for the comparative evaluation of this compound's inhibitory potential against EGFR. The presented data, based on a hypothetical scenario, and detailed experimental protocols offer a robust starting point for researchers to conduct their own benchmarking studies. The provided diagrams of the EGFR signaling pathway and experimental workflows serve to contextualize the mechanism of action and the screening process. It is crucial to perform these experiments with the actual this compound compound to determine its true inhibitory activity and potential as a therapeutic agent.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. ulab360.com [ulab360.com]
- 5. promega.com.cn [promega.com.cn]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. EGFR Kinase Enzyme System Application Note [promega.com]
Head-to-Head Comparison of N-Oxetan-3-ylidenehydroxylamine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of novel scaffolds into potential therapeutic agents is a cornerstone of modern medicinal chemistry. Among these, the oxetane motif has garnered significant attention for its ability to favorably modulate physicochemical properties such as solubility and metabolic stability. When combined with a hydroxylamine-derived functional group, specifically forming N-Oxetan-3-ylidenehydroxylamine derivatives, a unique chemical space is unlocked for probing biological targets. This guide provides a comparative overview of these derivatives, supported by experimental data from publicly available studies on structurally related compounds to illustrate potential structure-activity relationships.
While direct head-to-head comparative studies on a broad series of this compound derivatives are not extensively documented in publicly accessible literature, we can infer potential structure-activity relationships (SAR) by examining related oxime ether structures. The following sections present a synthesis of available data to guide researchers in the design and evaluation of this promising class of compounds.
Performance Comparison of Structurally Related Oxime Ether Derivatives
To illustrate the impact of structural modifications on biological activity, the following table summarizes the in vitro anticancer activity of a series of indirubin-3′-oxime ether derivatives. While not direct analogues of this compound, these compounds share the core C=N-O-R linkage and demonstrate how variations in the 'R' group can significantly influence potency. The data is focused on the inhibition of Signal Transducer and Activator of Transcription 3 (Stat3), a key target in oncology.
| Compound ID | R Group on Oxime Ether | Cell Line | IC50 (µM)[1] |
| 1 | -CH2CH2OH | DU145 (Prostate Cancer) | 1.8 |
| 2 | -(CH2CH2O)2H | DU145 (Prostate Cancer) | 0.9 |
| 3 | -(CH2CH2O)3H | DU145 (Prostate Cancer) | 0.7 |
| 4 | -(CH2CH2O)4H | DU145 (Prostate Cancer) | 0.6 |
Table 1: In vitro anticancer activity of representative indirubin-3′-oxime ether derivatives against the DU145 human prostate carcinoma cell line. The data illustrates that increasing the length of the polyethylene glycol chain on the oxime ether enhances the inhibitory activity against Stat3 signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for the synthesis of the core this compound scaffold and a general method for assessing the biological activity of such compounds, based on common practices in the field.
Synthesis of N-(oxetan-3-ylidene)hydroxylamine
The synthesis of the parent scaffold, N-(oxetan-3-ylidene)hydroxylamine, is a key step in the preparation of its derivatives. This is typically achieved through the condensation of oxetan-3-one with hydroxylamine.
Materials:
-
Oxetan-3-one
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Oxetan-3-one is dissolved in ethanol.
-
An aqueous solution of hydroxylamine hydrochloride and sodium acetate is prepared.
-
The hydroxylamine solution is added dropwise to the oxetan-3-one solution at room temperature with stirring.
-
The reaction mixture is stirred for a specified period (e.g., 2-4 hours) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification is performed by column chromatography on silica gel to afford pure N-(oxetan-3-ylidene)hydroxylamine.
This protocol can be adapted for the synthesis of O-substituted derivatives by using the appropriately substituted hydroxylamine hydrochloride.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Materials:
-
Human cancer cell line (e.g., DU145)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for an additional 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for 4 hours at 37°C.
-
The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
References
Reproducibility of N-Oxetan-3-ylidenehydroxylamine Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reliable synthesis of novel molecular scaffolds is paramount. N-Oxetan-3-ylidenehydroxylamine, an oxetane derivative, holds potential as a versatile building block in medicinal chemistry. This guide provides a comparative analysis of the synthetic routes to this compound, focusing on the reproducibility of the key intermediate, oxetan-3-one, and the subsequent oximation step. Experimental data from various published methods are presented to aid in the selection of the most suitable protocol.
Comparison of Synthetic Routes to Oxetan-3-one
The synthesis of this compound invariably proceeds through the key intermediate, oxetan-3-one. The reproducibility of the overall synthesis is therefore highly dependent on the efficient and reliable production of this precursor. Three primary methods for the synthesis of oxetan-3-one are compared below.
| Method | Starting Material | Number of Steps | Reported Yield | Key Reagents/Catalysts | Advantages | Disadvantages |
| From Epichlorohydrin | Epichlorohydrin | 5 | ~13-23% overall | Ethylene glycol, NaOH, Acid (e.g., HCl, H₃PO₄) | Utilizes readily available and inexpensive starting materials. | Multi-step process with low overall yield; some intermediates may be challenging to handle. |
| Gold-Catalyzed Cyclization | Propargyl Alcohol | 1 | 51-71% | Gold catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂), Oxidant | One-step, efficient synthesis with good yields.[1] | Requires a specialized and expensive gold catalyst. |
| Oxidation of Oxetan-3-ol | Oxetan-3-ol | 1 | ~93% | N-chlorosuccinimide, N-tert-butylbenzenesulfinamide | High-yielding final step. | The precursor, oxetan-3-ol, itself requires a multi-step synthesis, often from epichlorohydrin, which impacts the overall efficiency.[2] |
Experimental Protocols
Method 1: Synthesis of Oxetan-3-one from Epichlorohydrin
This multi-step synthesis is a classical approach to oxetan-3-one.
Step 1: Protection of 1,3-dichloroacetone (from Epichlorohydrin precursor chemistry).
-
1,3-dichloroacetone and ethylene glycol are heated and refluxed in an organic solvent with an acidic catalyst.
-
After the reaction, the catalyst is neutralized with a base, and the solvent is evaporated to yield the protected intermediate.
Step 2: Ring Closing Reaction.
-
The protected intermediate undergoes a ring-closing reaction to form the oxetane ring.
Step 3: Deprotection.
-
The protecting group is removed under acidic conditions (e.g., using hydrochloric or phosphoric acid) to yield 3-oxetanone.
-
The product is then purified by extraction and distillation. A reported yield for the final deprotection step is 85-92%.
Method 2: Gold-Catalyzed Synthesis of Oxetan-3-one from Propargyl Alcohol
This method offers a more direct route to oxetan-3-one.[1]
-
To a solution of the gold catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂) in a suitable solvent (e.g., dichloroethane), the oxidant and an acid are added.
-
Propargyl alcohol is then added, and the reaction mixture is stirred at a controlled temperature.
-
The reaction progress is monitored, and upon completion, the product is isolated and purified.
-
An NMR yield of 71% has been reported for the formation of oxetan-3-one using this method.[1]
Method 3: Oxidation of Oxetan-3-ol to Oxetan-3-one
This high-yielding final step is contingent on the availability of the starting alcohol.
-
To a solution of oxetan-3-ol in dichloromethane, a catalyst (e.g., N-tert-butylbenzenesulfinamide) and a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene) are added.
-
N-chlorosuccinimide is added in portions while maintaining the reaction temperature at 20-25°C.
-
The reaction is stirred for approximately one hour.
-
After filtration and solvent removal, the crude product is purified by distillation to yield 3-oxetanone.
-
A yield of 93% has been reported for this oxidation step.
Synthesis of this compound from Oxetan-3-one
-
Reaction Setup: A round-bottomed flask is charged with hydroxylamine hydrochloride and a mild base (e.g., sodium acetate) in a suitable solvent such as methanol or ethanol.
-
Addition of Ketone: Oxetan-3-one is added to the mixture.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Workup and Purification: After cooling, water is added to the reaction mixture, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or chromatography.
Experimental and Logical Workflows
Caption: Synthetic pathways to this compound.
Caption: General workflow for the oximation of oxetan-3-one.
References
Safety Operating Guide
Proper Disposal of N-Oxetan-3-ylidenehydroxylamine: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of N-Oxetan-3-ylidenehydroxylamine, a compound utilized by researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of its constituent chemical groups—oxetanes and hydroxylamines—and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations.
Understanding the Hazards
-
Oxetane Moiety: Oxetanes are cyclic ethers that can be flammable and may cause skin and eye irritation.[1] The ring strain in the four-membered ring can also lead to reactivity.
-
Hydroxylamine Moiety: Hydroxylamine and its derivatives are known to be potentially unstable and can decompose, sometimes violently, upon heating.[2][3] They can also be toxic and corrosive.[3] Decomposition may produce hazardous fumes, including nitrogen oxides (NOx).[2][3]
Assumed Hazard Profile for this compound:
| Hazard Class | Description | Primary Precautions |
| Flammability | Assumed to be a flammable liquid or solid. | Keep away from heat, sparks, open flames, and other ignition sources.[1][4] |
| Instability/Reactivity | Potential for thermal decomposition. | Avoid heating. Store in a cool, dry, well-ventilated area.[2][5] |
| Toxicity | May be harmful if inhaled, ingested, or in contact with skin.[1] May cause skin and eye irritation. | Wear appropriate Personal Protective Equipment (PPE). |
| Corrosivity | Potential to be corrosive based on the hydroxylamine group.[3] | Handle with care to avoid contact with skin, eyes, and equipment. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of this compound waste.
Workflow for Disposal
Caption: Disposal workflow for this compound.
Step 1: Segregate Waste
-
Immediately segregate waste this compound and any contaminated materials (e.g., pipette tips, gloves, paper towels) from other laboratory waste streams.
-
Use designated, compatible waste containers. Do not mix with incompatible materials, especially strong oxidizing agents or strong acids.[5]
Step 2: Neutralization of Small Quantities (Optional and with Caution)
-
For very small residual amounts, cautious neutralization may be considered. This should only be performed by trained personnel in a chemical fume hood.
-
A possible method involves slow addition to a large excess of a suitable reducing agent solution, such as sodium bisulfite, followed by neutralization. However, without specific reactivity data, this is not a generally recommended procedure. It is generally safer to dispose of the material without chemical treatment.
Step 3: Containerize Waste
-
Place the waste into a clearly labeled, non-reactive, and sealable container. A high-density polyethylene (HDPE) or glass container is recommended.
-
Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Do not fill the container to more than 80% capacity to allow for potential vapor expansion.
Step 4: Label the Waste Container
-
The label should be clear, legible, and securely attached to the container.
-
The label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazard symbols (e.g., Flammable, Corrosive, Toxic)
-
The date of accumulation
-
The name of the generating laboratory and a contact person
-
Step 5: Temporary Storage
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 6: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Provide the disposal company with all available information regarding the compound, including its inferred hazards.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
Personal Protective Equipment (PPE) and Safety Measures
A multi-layered approach to safety is crucial when handling this compound.
Hierarchy of Controls
Caption: Hierarchy of safety controls for handling this compound.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[5] | Protects against splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact. |
| Body Protection | A flame-retardant lab coat. | Protects against splashes and potential fire hazards. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes inhalation of vapors. |
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Exposure Response:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment.
References
Navigating the Safe Handling of N-Oxetan-3-ylidenehydroxylamine: A Procedural Guide
Absence of specific safety data for N-Oxetan-3-ylidenehydroxylamine necessitates a cautious approach, drawing guidance from structurally related compounds such as Oxetan-3-one and Oxetan-3-ol. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. All recommendations should be implemented in conjunction with a thorough site-specific risk assessment and adherence to all applicable institutional and regulatory guidelines.
Personal Protective Equipment (PPE): A Multi-layered Defense
Given the potential for skin and eye irritation, as well as the unknown toxicological profile of this compound, a comprehensive PPE strategy is paramount. The following table summarizes the recommended PPE based on the analysis of related oxetane compounds.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check for breakthrough times and dispose of gloves immediately after handling or in case of contamination. |
| Eyes | Safety glasses with side shields or goggles | Provides a barrier against splashes and aerosols. |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing. |
| Body | Laboratory coat or chemical-resistant apron | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | Given the potential for vapor inhalation, all handling of this compound should be performed in a chemical fume hood to minimize exposure. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled with the compound's identity and associated hazards.
Handling and Use
All manipulations of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[1][2][3][4] Ensure that an eyewash station and safety shower are readily accessible.[1][3] Avoid direct contact with skin and eyes by consistently wearing the recommended PPE.
Spill Management
In the event of a spill, evacuate the immediate area and alert colleagues. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety (EHS) department for guidance.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the hazardous waste through your institution's EHS-approved waste disposal program. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow and Safety Protocol
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Figure 1. A flowchart outlining the procedural steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
